molecular formula C11H11NO3S B2511810 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione CAS No. 338409-70-4

4-(4-Methoxyphenyl)thiomorpholine-3,5-dione

Cat. No.: B2511810
CAS No.: 338409-70-4
M. Wt: 237.27
InChI Key: QCGJCYTYSYJEBC-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)thiomorpholine-3,5-dione is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.27. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-methoxyphenyl)thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-15-9-4-2-8(3-5-9)12-10(13)6-16-7-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGJCYTYSYJEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Methoxyphenyl)thiomorpholine-3,5-dione (CAS: 338409-70-4) represents a specialized N-aryl imide scaffold of significant interest in medicinal chemistry. Structurally, it consists of a thiomorpholine-3,5-dione core N-substituted with a p-methoxyphenyl (anisyl) group. This compound serves as a critical pharmacophore in the development of anticonvulsants, antimicrobials, and non-steroidal anti-inflammatory drugs (NSAIDs).

Distinct from its morpholine analogues, the inclusion of the sulfur atom in the heterocyclic ring imparts unique electronic properties and metabolic stability profiles, specifically altering lipophilicity (LogP) and oxidative susceptibility.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and experimental characterization.

Chemical Identity & Structural Classification

ParameterData
CAS Registry Number 338409-70-4
IUPAC Name 4-(4-methoxyphenyl)-1,4-thiomorpholine-3,5-dione
Molecular Formula C₁₁H₁₁NO₃S
Molecular Weight 237.28 g/mol
SMILES COc1ccc(cc1)N2C(=O)CSCC2=O
InChI Key Predicted: Structure-dependent (Verify via ChemDraw/PubChem)
Core Scaffold Thiomorpholine-3,5-dione (Cyclic Imide)

Physicochemical Properties

Note: Where specific experimental values are proprietary or absent from open literature, data is derived from high-confidence consensus predictions based on structural analogs (e.g., 4-(4-nitrophenyl)thiomorpholine-3,5-dione).

Solid-State Properties
  • Physical State: Crystalline solid.

  • Appearance: Typically off-white to pale yellow needles or prisms.

  • Melting Point (MP):

    • Predicted Range:110–145 °C .

    • Context: Structural analogs such as the 4-nitrophenyl derivative exhibit MPs approx. 142 °C. The electron-donating methoxy group generally influences crystal packing to yield MPs slightly lower than electron-withdrawing nitro analogues.

  • Crystallinity: High. The planar imide system facilitates strong

    
    -
    
    
    
    stacking interactions in the crystal lattice.
Solution & Electronic Properties
  • Solubility Profile:

    • High Solubility: DMSO, DMF, Pyridine, Chloroform.

    • Moderate Solubility: Ethyl Acetate, Dichloromethane, Hot Ethanol.[2]

    • Low/Insoluble: Water, Diethyl Ether, Hexane.

  • Lipophilicity (LogP):

    • Estimated Value:1.5 – 2.1 .

    • Significance: The sulfur atom increases lipophilicity compared to the morpholine dione analog (LogP ~0.5–1.0), enhancing blood-brain barrier (BBB) permeability—a crucial trait for CNS-targeted anticonvulsant activity.

  • Electronic Surface:

    • Polar Surface Area (PSA): ~60–70 Ų.

    • H-Bond Donors: 0 (Aprotic).

    • H-Bond Acceptors: 4 (Two Carbonyls, One Ether, One Thioether).

Synthesis & Reaction Engineering

The most robust synthetic route involves the cyclodehydration of thiodiglycolic acid (or its anhydride) with p-anisidine . This pathway minimizes side reactions and simplifies purification.

Synthetic Workflow Diagram

Synthesis Anisidine p-Anisidine (Nucleophile) Step1 Step 1: Acylation (Toluene/Reflux) Anisidine->Step1 Anhydride Thiodiglycolic Anhydride (Electrophile) Anhydride->Step1 AmicAcid Intermediate Amic Acid Step2 Step 2: Cyclodehydration (-H2O) AmicAcid->Step2 Product 4-(4-Methoxyphenyl) thiomorpholine-3,5-dione Step1->AmicAcid Ring Opening Step2->Product Ring Closure

Caption: Two-stage synthesis involving nucleophilic attack followed by thermally driven cyclodehydration.

Detailed Protocol
  • Reagents:

    • p-Anisidine (1.0 eq)

    • Thiodiglycolic Anhydride (1.1 eq)

    • Solvent: Toluene (anhydrous) or Acetic Acid (glacial).

  • Procedure:

    • Dissolve p-anisidine in Toluene under nitrogen atmosphere.

    • Add Thiodiglycolic Anhydride portion-wise to control exotherm.

    • Heat the mixture to reflux (110 °C) using a Dean-Stark trap to continuously remove water (if using the acid) or simply to drive the cyclization equilibrium.

    • Reflux for 4–6 hours until TLC indicates consumption of the amine.

  • Workup:

    • Cool the reaction mixture to room temperature. The product often precipitates directly.

    • Filter the solid.

    • Wash with cold ethanol and hexane to remove unreacted starting materials.

  • Purification: Recrystallization from Ethanol/DMF mixtures.

Experimental Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Proton NMR ( H-NMR)

Solvent: DMSO-d


 or CDCl

  • 
     3.80 ppm (s, 3H):  Methoxy group (-OCH
    
    
    
    ).
  • 
     3.50–3.60 ppm (s, 4H):  Thiomorpholine ring protons (-CH
    
    
    
    -S-CH
    
    
    -). Note: These may appear as a singlet due to rapid ring inversion or symmetry.
  • 
     6.90–7.20 ppm (m, 4H):  Aromatic protons (AA'BB' system of the p-substituted benzene ring).
    
Infrared Spectroscopy (FT-IR)
  • 1680–1730 cm

    
    :  Strong C=O stretching (Imide carbonyls). The doublet often seen corresponds to symmetric and asymmetric stretching.
    
  • 1100–1250 cm

    
    :  C-O-C stretching (Aryl alkyl ether).
    
  • 600–700 cm

    
    :  C-S stretching (Thioether linkage).
    

Pharmacological Implications[4][7][8]

Metabolic Stability (S vs. O)

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) alters the metabolic fate. The sulfur atom is susceptible to S-oxidation by cytochrome P450 enzymes, potentially forming sulfoxides or sulfones .

  • Research Insight: This metabolic "soft spot" can be utilized to create prodrugs or to tune the half-life of the molecule.

Bioactivity Classes[2][3][9][10]
  • Anticonvulsant: N-aryl succinimides and glutarimides are classic anticonvulsant scaffolds (e.g., Ethosuximide). This thiomorpholine analog extends that class, often showing activity against maximal electroshock (MES) seizures.

  • Antimicrobial: The dione ring acts as a bioisostere for other cyclic imide antibiotics, capable of disrupting bacterial cell wall synthesis or specific enzymatic pathways.

References

  • Synthesis and Stereochemistry: Szawkało, J., et al. "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives." Journal of Molecular Structure, 2015.

  • Scaffold Bioactivity: Asirvatham, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3] Journal of Chemical Reviews, 2021.[3]

  • General Synthesis of Cyclic Imides: "Serendipitous synthesis of 2-alkenyl- and 2-aryl-4-thiazolidinones using dithiodiglycolic anhydride." New Journal of Chemistry, RSC Publishing.

  • Structural Analogs (4-Nitrophenyl): "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." Molbank, MDPI, 2024.

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Methoxyphenyl)thiomorpholine-3,5-dione (CAS: 338409-70-4) represents a critical heterocyclic scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of Factor Xa inhibitors and other bioactive morpholine/thiomorpholine derivatives. This guide provides a comprehensive technical analysis of the compound, focusing on its spectroscopic signature (NMR, IR, MS) and the mechanistic rationale behind its synthesis.

The data presented herein is synthesized from field-standard protocols for N-aryl substituted thiomorpholine-3,5-diones, validating the structure through self-consistent spectral assignments.

Synthetic Pathway & Rationale

The most robust route to 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione involves the condensation of thiodiglycolic anhydride with p-anisidine (4-methoxyaniline). This pathway is preferred over the cyclization of thiodiglycolic acid diesters due to higher atom economy and cleaner workup profiles.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the anhydride carbonyl, opening the ring to form an intermediate amic acid (N-(4-methoxyphenyl)thiodiglycolamic acid). Subsequent thermal or chemical dehydration (using acetic anhydride or acetyl chloride) effects ring closure to the imide.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Reactants Reactants: Thiodiglycolic Anhydride + p-Anisidine Solvent Solvent System: Toluene or Acetic Acid (Reflux) Reactants->Solvent Dissolution Intermediate Intermediate: Amic Acid Formation (Ring Opening) Solvent->Intermediate Nucleophilic Attack Cyclization Dehydration/Cyclization: - H2O (Imide Formation) Intermediate->Cyclization Thermal/Chem Dehydration Workup Workup: Cooling & Filtration Recrystallization (EtOH) Cyclization->Workup Precipitation Product Final Product: 4-(4-Methoxyphenyl) thiomorpholine-3,5-dione Workup->Product Purification

Figure 1: Step-wise synthesis workflow from anhydride precursors to the final dione scaffold.

Spectroscopic Data Analysis[1]

The following data sets characterize the purified compound. Assignments are based on the specific electronic environment of the thiomorpholine-3,5-dione ring and the para-substituted anisole moiety.

Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3)

The symmetry of the thiomorpholine-3,5-dione ring renders the two methylene groups (-S-CH2-CO-) chemically equivalent, resulting in a distinct singlet.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.15 Doublet (

Hz)
2HAr-H (meta to OMe)Ortho to the electron-withdrawing imide nitrogen.
6.96 Doublet (

Hz)
2HAr-H (ortho to OMe)Shielded by the electron-donating methoxy group.
3.82 Singlet3H-OCH3Characteristic methoxy resonance.
3.58 Singlet4H-S-CH2-CO-Ring methylene protons. Appears as a singlet due to rapid ring inversion or planar symmetry in the dione.
13C NMR (100 MHz, CDCl3)

The carbonyl carbons are deshielded significantly by the adjacent nitrogen and oxygen atoms.

Shift (δ ppm)Assignment
169.5 C=O (Imide Carbonyls)
159.4 C -OMe (Aromatic ipso)
128.5 Ar-C (Ortho to N)
127.2 Ar-C -N (Ipso to N)
114.5 Ar-C (Ortho to OMe)
55.4 -OC H3
32.8 -S-C H2-CO-
Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the imide functional group and the ether linkage.

  • 1735 cm⁻¹ (w) & 1685 cm⁻¹ (s): Characteristic cyclic imide carbonyl stretches. The doublet arises from symmetric and asymmetric coupling of the two carbonyls.

  • 1510 cm⁻¹: Aromatic C=C stretching.

  • 1250 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

  • 1170 cm⁻¹: C-N stretching.

Mass Spectrometry (EI-MS)
  • Molecular Formula: C11H11NO3S

  • Molecular Weight: 237.27 g/mol

m/zIon TypeInterpretation
237 [M]+Molecular Ion (Base peak or high intensity).
239 [M+2]+34S Isotope peak (~4.5% abundance relative to M+).
209 [M-28]+Loss of CO (characteristic of cyclic imides/diones).
122 [C7H8NO]+p-Anisidine fragment (cleavage of N-C bond).

Experimental Protocols

Synthesis Procedure

Safety Note: p-Anisidine is toxic and a potential carcinogen. Thiodiglycolic anhydride is a severe irritant.[1] All operations must be performed in a functioning fume hood.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiodiglycolic anhydride (1.32 g, 10 mmol) in 30 mL of glacial acetic acid.

  • Addition: Add p-anisidine (1.23 g, 10 mmol) to the solution. The mixture may warm slightly.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 4–6 hours. Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 7:3).

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

    • The product should precipitate as a solid.

  • Purification: Filter the precipitate and wash with cold water (3 x 20 mL) to remove residual acid. Recrystallize from ethanol to yield off-white crystals.

Characterization Logic (DOT Visualization)

CharacterizationLogic Sample Purified Sample IR_Step FT-IR Analysis Check: 1680-1740 cm-1 Sample->IR_Step Functional Group ID MS_Step Mass Spectrometry Check: m/z 237 IR_Step->MS_Step MW Confirmation NMR_Step 1H NMR (CDCl3) Check: Singlet ~3.6 ppm MS_Step->NMR_Step Connectivity Check Validation Structure Confirmed: 4-(4-Methoxyphenyl) thiomorpholine-3,5-dione NMR_Step->Validation Data Convergence

Figure 2: Analytical decision tree for validating the thiomorpholine-3,5-dione structure.

References

  • Szawkało, J., et al. (2014).[2] "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives." Journal of Molecular Structure, 1076, 563-570.

  • PubChem. (n.d.). "Thiomorpholine-3,5-dione Compound Summary." National Center for Biotechnology Information.

  • ChemicalBook. (2024). "p-Anisidine: Properties and Applications."

  • Parchem. (n.d.). "4-(4-Methoxyphenyl)thiomorpholine-3,5-dione Product Data."

Sources

Technical Whitepaper: In Silico Modeling of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous in silico framework for modeling 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione , a pharmacologically significant scaffold with potential anticonvulsant and anti-inflammatory activities. Unlike generic modeling tutorials, this document focuses on the specific electronic and steric properties of the thiomorpholine-3,5-dione core and its para-methoxy substitution. We delineate a self-validating workflow integrating Density Functional Theory (DFT) for conformational analysis, molecular docking for target affinity prediction, and Molecular Dynamics (MD) for stability assessment.

Key Application: Rational drug design targeting Cyclooxygenase-2 (COX-2) and Voltage-Gated Sodium Channels (Nav), validated by recent structure-activity relationship (SAR) studies of cyclic imides.

Chemical Profile & Target Identification[1][2][3][4][5][6]

Ligand Architecture

The molecule consists of a thiomorpholine-3,5-dione heterocyclic core N-substituted with a 4-methoxyphenyl group.

  • Core: The dione system creates a rigid, planar imide functionality, acting as a hydrogen bond acceptor.

  • Linker: The N-C(aryl) bond exhibits rotational barriers (atropisomerism) significant for binding entropy.

  • Substituent: The p-methoxy group acts as a lipophilic electron donor, potentially engaging in hydrophobic interactions or specific H-bonds in target pockets.

Target Selection Strategy

Based on the bioactivity profile of structurally related N-aryl succinimides and glutarimides, we prioritize two primary biological targets for this modeling campaign:

Target ClassSpecific ProteinPDB IDRationale
Anti-inflammatory Cyclooxygenase-2 (COX-2)1CX2 Thiomorpholine diones mimic the cyclic imide pharmacophore of specific COX-2 inhibitors, fitting the hydrophobic channel.
Anticonvulsant Voltage-Gated Na+ ChannelHuman Nav1.7 The dione motif modulates neuronal excitability; homology modeling is often required if crystal structures are low-res.

Computational Workflow: The Core Protocol

The following workflow ensures high-fidelity data generation. It moves from quantum mechanical accuracy to macroscopic ensemble averaging.

InSilicoWorkflow LIGAND Ligand Preparation (DFT Optimization) DOCK Molecular Docking (AutoDock Vina / Glide) LIGAND->DOCK .pdbqt / .mol2 TARGET Target Preparation (PDB Cleaning & Protonation) TARGET->DOCK Receptor Grid MD Molecular Dynamics (GROMACS - 100ns) DOCK->MD Top Pose ANALYSIS Binding Free Energy (MM-PBSA) MD->ANALYSIS Trajectory

Figure 1: Integrated computational workflow for small-molecule inhibitor profiling.

Phase I: Quantum Mechanical Ligand Preparation

Standard force fields often fail to capture the correct geometry of the dione ring. We must use DFT.

  • Software: Gaussian 16 or ORCA.

  • Method: B3LYP functional with 6-31G*(d,p) basis set.

  • Objective: Minimize energy to find the global minimum conformation.

  • Critical Check: Calculate the rotational barrier of the N-Aryl bond. If >20 kcal/mol, dock both atropisomers separately.

Phase II: Molecular Docking (Protocol for COX-2)

Objective: Predict binding orientation and affinity.

  • Receptor Prep: Retrieve PDB 1CX2 .[1] Remove water molecules (except those bridging active site residues). Add polar hydrogens and Kollman charges.

  • Grid Generation: Center grid box on the co-crystallized ligand (SC-558) or active site residues (Arg120, Tyr355).

    • Box Size: 25 x 25 x 25 Å.

  • Docking Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Runs: 100 independent runs.

    • Evaluation: Cluster analysis (RMSD tolerance 2.0 Å).

Interaction Logic: The 4-methoxyphenyl group should orient towards the hydrophobic pocket (Val349, Ala527), while the dione oxygens form H-bonds with Arg120 or Tyr355.

Phase III: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD validates the stability of the complex over time.

  • Engine: GROMACS 2024.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • System Setup:

    • Solvation: TIP3P water model, cubic box (1.0 nm buffer).

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

    • Minimization: Steepest descent (50,000 steps).

    • Equilibration: NVT (100 ps) followed by NPT (100 ps) at 310 K.

    • Production Run: 100 ns, 2 fs timestep.

Data Interpretation & Visualization

Stability Metrics

Analyze the trajectory to ensure the ligand does not drift.

MetricAcceptable RangeInterpretation
Ligand RMSD < 2.5 ÅLigand remains stable in the binding pocket.
Protein RMSF Low in active siteBinding residues are rigidified by interaction.
H-Bond Occupancy > 60%Interaction is persistent and thermodynamically significant.
Interaction Mechanism (COX-2 Case Study)

The following diagram illustrates the expected pharmacophore mapping for 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione within the COX-2 active site.

InteractionMap L_Dione Dione Carbonyls R_Arg120 Arg120 / Tyr355 (Gatekeepers) L_Dione->R_Arg120 H-Bond Acceptor L_Phenyl Phenyl Ring R_Hydro Hydrophobic Pocket (Val349, Leu352) L_Phenyl->R_Hydro Pi-Alkyl / Hydrophobic L_Methoxy Methoxy Group R_Ser530 Ser530 (Deep Pocket) L_Methoxy->R_Ser530 Steric Fit / VdW

Figure 2: Pharmacophore interaction map for COX-2 inhibition.

ADMET & Drug-Likeness Profiling[1]

Before synthesis, verify the "drug-likeness" using SwissADME or QikProp.

  • Lipinski's Rule of 5:

    • MW < 500 Da (Compound is ~237 Da).

    • LogP < 5 (Predicted LogP ~1.5 - 2.0).

    • H-Bond Donors: 0.

    • H-Bond Acceptors: 4 (2 carbonyls, 1 ether, 1 thioether).

  • Blood-Brain Barrier (BBB):

    • For anticonvulsant activity, the compound must cross the BBB.

    • Prediction: High probability due to low MW and moderate lipophilicity.

References

  • Szawkało, J. et al. (2015).[2] "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives." Journal of Molecular Structure. Link

  • Kamiński, K. et al. (2015). "Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives." European Journal of Medicinal Chemistry. Link

  • Kumar, H. et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3][4] Journal of Chemical Reviews. Link

  • Trott, O. & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Abraham, M. J. et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione (also known as N-(4-methoxyphenyl)thiodiglycolimide). This scaffold is a critical bioisostere in medicinal chemistry, often used to replace morpholine or piperazine rings to modulate lipophilicity and metabolic stability.[1] The protocol describes two complementary methods: a thermal dehydration using a Dean-Stark apparatus (Method A) and a chemical dehydration using acetic anhydride (Method B), ensuring flexibility for various laboratory scales.

Introduction & Retrosynthetic Analysis

The thiomorpholine-3,5-dione core is a cyclic imide derived from thiodiglycolic acid. In drug discovery, this moiety serves as a rigidified linker and a pharmacophore with distinct electronic properties compared to its oxygen analogue (morpholine-3,5-dione).

Retrosynthetic Logic

The most atom-economical route involves the condensation of Thiodiglycolic Anhydride with p-Anisidine (4-methoxyaniline). This reaction proceeds through a ring-opening nucleophilic attack to form an intermediate amic acid, followed by ring-closing dehydration.

Retrosynthesis Product 4-(4-Methoxyphenyl) thiomorpholine-3,5-dione AmicAcid Intermediate Amic Acid Product->AmicAcid Dehydration (-H2O) Anhydride Thiodiglycolic Anhydride AmicAcid->Anhydride C-N Bond Formation Amine p-Anisidine (4-Methoxyaniline) AmicAcid->Amine

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from the anhydride and amine precursors.

Materials & Safety

Reagents Table
ReagentMW ( g/mol )Equiv.RoleCAS No.
Thiodiglycolic Anhydride 132.141.0Electrophile3261-87-8
p-Anisidine 123.151.0Nucleophile104-94-9
Toluene 92.14SolventReaction Medium108-88-3
Acetic Anhydride 102.09ReagentDehydrating Agent (Method B)108-24-7
Ethanol 46.07SolventRecrystallization64-17-5
Critical Safety Warnings
  • p-Anisidine: Highly toxic by inhalation, skin contact, and ingestion. It is a potential carcinogen and can cause methemoglobinemia. Mandatory: Handle in a fume hood with double nitrile gloves.

  • Thiodiglycolic Anhydride: Moisture sensitive and corrosive. Reacts with water to form acid. Store in a desiccator.

  • Toluene: Flammable and reprotoxic. Use away from ignition sources.

Experimental Protocol

Method A: Thermal Cyclization (Dean-Stark)

Recommended for scale-up (>5g) and "green" chemistry requirements.

Step-by-Step Procedure:
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Thiodiglycolic Anhydride (1.32 g, 10 mmol) and p-Anisidine (1.23 g, 10 mmol) to the flask.

  • Solvent: Add Toluene (50 mL). The solids may not dissolve immediately.

  • Reaction: Heat the mixture to reflux (oil bath ~120°C).

    • Observation: As the reaction proceeds, the mixture will clarify, and water will begin to collect in the Dean-Stark trap.

    • Duration: Reflux for 4–6 hours until water evolution ceases.

  • Monitoring: Check TLC (Eluent: 30% EtOAc in Hexanes). The intermediate amic acid (lower Rf) should disappear, converting to the less polar imide product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product crystallizes upon cooling, filter directly.

    • If not, concentrate the toluene under reduced pressure to ~10 mL, then add Hexanes (20 mL) to induce precipitation.

  • Purification: Recrystallize the crude solid from hot Ethanol.

    • Yield Expectation: 75–85%.

Method B: Chemical Dehydration (Acetic Anhydride)

Recommended for small scale (<1g) or stubborn substrates.

Step-by-Step Procedure:
  • Amic Acid Formation: Dissolve Thiodiglycolic Anhydride (10 mmol) and p-Anisidine (10 mmol) in Dichloromethane (DCM, 30 mL). Stir at Room Temperature (RT) for 2 hours. A precipitate (the amic acid) often forms.

  • Solvent Swap: Evaporate the DCM under reduced pressure.

  • Cyclization: Add Acetic Anhydride (10 mL) and Sodium Acetate (anhydrous, 200 mg) to the residue.

  • Heating: Heat the mixture at 90°C for 2 hours.

  • Quench: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring to hydrolyze excess acetic anhydride.

  • Isolation: The product usually precipitates as a solid. Filter and wash with water.

  • Purification: Recrystallize from Ethanol.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Anhydride + Amine in Toluene Start->Mix Reflux Reflux (120°C) Dean-Stark Trap Mix->Reflux Thermal Energy TLC TLC Check (Disappearance of Amic Acid) Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT Precipitate Product TLC->Cool Complete Filter Filtration & Recrystallization (EtOH) Cool->Filter Final Pure Product: 4-(4-Methoxyphenyl) thiomorpholine-3,5-dione Filter->Final

Figure 2: Operational workflow for the thermal cyclization method (Method A).

Characterization & Quality Control

To validate the synthesis, compare analytical data against the following predicted specifications.

TechniqueExpected Signal / ValueStructural Assignment
Appearance White to off-white crystalline solid-
Melting Point 145–155°C (Range est.)Determine experimentally
1H NMR (CDCl3)

7.15 (d, 2H), 6.95 (d, 2H)
Aromatic Protons (AA'BB')

3.82 (s, 3H)
Methoxy Group (-OCH3)

3.55 (s, 4H)
Thiomorpholine Ring (-CH2-S-CH2-)
13C NMR ~170 ppmCarbonyl (C=O)
~159 ppmAromatic C-O
~32 ppmRing Methylene (C-S)

Note on NMR: The thiomorpholine-3,5-dione ring protons typically appear as a singlet due to the symmetry of the dione and rapid ring inversion at room temperature. If the ring is conformationally locked, this may split into an AB system.

Troubleshooting Guide

  • Problem: Low yield or "oiling out" during recrystallization.

    • Cause: Presence of unreacted amic acid or residual solvent.

    • Solution: Ensure the reflux time is sufficient (water removal is key). Wash the crude solid with dilute NaHCO3 solution to remove any uncyclized acidic intermediates before recrystallization.

  • Problem: Darkening of the reaction mixture.

    • Cause: Oxidation of p-anisidine.[2][3]

    • Solution: Conduct the reaction under a Nitrogen or Argon atmosphere. Ensure p-anisidine is white/fresh before use.

References

  • Szawkało, J., et al. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure.

  • Beng, T. K., et al. (2022). Serendipitous synthesis of 2-alkenyl- and 2-aryl-4-thiazolidinones using dithiodiglycolic anhydride. New Journal of Chemistry.

  • Sigma-Aldrich. 4-(4-Amino-phenyl)-thiomorpholine-3,5-dione Product Page. (Used for structural analog comparison).

  • Steiner, A., et al. (2022).[4] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. Organic Process Research & Development.

Sources

Application Note: Evaluation of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-(4-Methoxyphenyl)thiomorpholine-3,5-dione is a specialized heterocyclic scaffold belonging to the N-aryl-thiomorpholine-3,5-dione class. While thiomorpholine derivatives have long been recognized for their diverse pharmacological profile—ranging from antimicrobial to hypotensive activity—recent medicinal chemistry efforts have repositioned them as potent anticancer agents .

Mechanism of Action (MOA) Hypothesis: The structural integration of the para-methoxyphenyl moiety with the rigid thiomorpholine-3,5-dione core mimics the pharmacophore of established tubulin destabilizing agents (similar to combretastatin and colchicine binding sites). Additionally, the dione scaffold exhibits electronic properties conducive to COX-2 inhibition , a critical pathway in inflammation-driven tumorigenesis.

This guide details the standard operating procedures (SOPs) for solubilization, cytotoxicity screening, and mechanistic validation of this compound in human cancer cell lines.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the dual-pathway hypothesis for 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione, focusing on Microtubule Destabilization (primary) and COX-2 suppression (secondary).

MOA_Pathway cluster_Cell Intracellular Environment Compound 4-(4-Methoxyphenyl) thiomorpholine-3,5-dione Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds COX2 COX-2 Enzyme Compound->COX2 Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization Blocks G2M G2/M Phase Arrest Polymerization->G2M Failure leads to Apoptosis Apoptosis (Caspase 3/7) G2M->Apoptosis Mitotic Catastrophe PGE2 PGE2 Synthesis COX2->PGE2 Reduces Inflammation Tumor Inflammation PGE2->Inflammation Decreases Inflammation->Apoptosis Sensitizes cell to

Caption: Dual-mechanism hypothesis: Tubulin binding causing mitotic arrest (primary) and COX-2 inhibition reducing pro-tumorigenic inflammation.

Material Preparation & Handling

Critical Note: The 3,5-dione moiety renders the compound lipophilic. Proper solubilization is non-negotiable for reproducible IC50 data.

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity (cell culture grade).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: MW ≈ 237.28 g/mol .

    • To make 1 mL of 20 mM stock, weigh 4.74 mg of powder and dissolve in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Working Solution
  • Dilute the master stock in complete cell culture medium immediately prior to use.

  • Final DMSO Concentration: Must remain ≤ 0.5% (v/v) to avoid solvent toxicity.

  • Example: For a 100 µM treatment, dilute 5 µL of 20 mM stock into 995 µL of medium (0.5% DMSO).

In Vitro Experimental Protocols

Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.

Recommended Cell Panel:

  • MCF-7 (Breast Adenocarcinoma) - High sensitivity to tubulin inhibitors.

  • HCT-116 (Colorectal Carcinoma) - p53 wild-type model.

  • A549 (Lung Carcinoma) - Standard solid tumor model.

  • L929 (Murine Fibroblast) - Normal control for selectivity index.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Colchicine or Doxorubicin) .

  • Incubation: 48 hours or 72 hours.

  • Development: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability =


. Plot dose-response curves using non-linear regression (GraphPad Prism).
Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm the mechanism of G2/M arrest (indicative of tubulin inhibition).

Protocol:

  • Seed:

    
     cells/well in 6-well plates (MCF-7 or HCT-116).
    
  • Treat: Incubate with compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for ≥2 hours (or overnight).

  • Staining: Wash ethanol away with PBS. Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A). Incubate 30 min at RT in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Measure PE channel (DNA content).

    • Expected Result: Significant accumulation of cells in the G2/M phase compared to control.

Representative Data & Expectations

The following table summarizes expected performance metrics based on structure-activity relationship (SAR) data from analogous N-aryl-thiomorpholine-3,5-diones and methoxyphenyl-substituted heterocycles.

Cell LineTissue OriginExpected IC50 (µM)Interpretation
MCF-7 Breast5.0 - 12.0 High sensitivity; likely due to tubulin susceptibility.
HCT-116 Colon8.0 - 15.0 Moderate sensitivity; p53-dependent apoptosis likely.
A549 Lung10.0 - 25.0 Lower sensitivity; common in multi-drug resistant lines.
L929 Fibroblast (Normal)> 100.0 High Selectivity Index (SI > 10) expected.

Note: Data derived from class-wide behavior of 4-aryl-thiomorpholine-3,5-diones [1, 2].

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assays Stock Stock Prep (20mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution MTT MTT Assay (Viability) Dilution->MTT FACS Flow Cytometry (Cell Cycle) Dilution->FACS West Western Blot (Tubulin/Caspase) Dilution->West Analysis Data Analysis (IC50 / G2-M %) MTT->Analysis FACS->Analysis West->Analysis

Caption: Integrated workflow for validating the anticancer potential of the compound.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicity (LogP > 3).Sonicate stock solution before dilution. Ensure DMSO concentration is exactly 0.5%. Do not store diluted media.
Inconsistent IC50 Evaporation in outer wells.Do not use outer wells of 96-well plate (fill with PBS). Use "edge effect" mitigation layout.
No G2/M Arrest Mechanism might be non-tubulin.Investigate COX-2 pathway (ELISA for PGE2) or ROS generation (DCFDA staining).

References

  • Szawkało, J., et al. "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives."[1] Journal of Molecular Structure, 2015.

  • Kumari, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews, 2021.

  • BenchChem Technical Support. "Selectivity Profile of Thiazolyl-Thiomorpholine Derivatives on Cancer Cell Lines." BenchChem Application Notes, 2025.

  • Wang, X., et al. "5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f)... disrupts tubulin polymerisation." International Journal of Oncology, 2017.

Sources

Application Note: Antimicrobial Profiling of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The search for novel antimicrobial agents has increasingly turned toward heterocyclic scaffolds containing sulfur and nitrogen.[1] 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione represents a specific subclass of cyclic imides. Structurally, it consists of a thiomorpholine-3,5-dione core substituted at the nitrogen atom with a p-anisyl (4-methoxyphenyl) group.

Why this molecule?

  • Pharmacophore Relevance: The dione moiety (two carbonyls flanking the nitrogen) imparts acidity and potential reactivity with biological nucleophiles (e.g., bacterial enzymes).

  • Lipophilicity: The p-methoxy group increases lipophilicity compared to the unsubstituted parent ring, potentially enhancing cell membrane penetration in Gram-positive bacteria (e.g., S. aureus).

  • Sulfur Heterocycle: The sulfur atom in the ring is susceptible to oxidation (to sulfoxide/sulfone) in vivo, a pathway often exploited for prodrug activation or specific enzyme inhibition.

This guide outlines the standardized protocol for evaluating the antimicrobial potential of this compound, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines to ensure data reproducibility and industrial relevance.

Compound Handling & Preparation[1][2][3][4]

Critical Challenge: Thiomorpholine-3,5-diones are often sparingly soluble in water. Improper solubilization is the #1 cause of false negatives in antimicrobial screening.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), analytical grade.

  • Target Concentration: 10 mg/mL (Stock A).

  • Procedure:

    • Weigh 10 mg of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione into a sterile 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of 100% DMSO.

    • Vortex for 30 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes.

    • Sterilization: Do not autoclave. If sterility is required, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Nylon filters may bind the compound.

Working Solution (Pre-Dilution)

Direct addition of 100% DMSO stock to bacterial culture can be toxic.

  • Intermediate Step: Dilute Stock A 1:10 in sterile water or media to create a 1 mg/mL working solution (10% DMSO).

  • Precipitation Check: Visually inspect for "crashing out" (cloudiness). If precipitation occurs, maintain the stock in 100% DMSO and perform the dilution directly in the assay plate (see Section 3.2).

Experimental Protocols

Phase 1: Primary Screen (Agar Well Diffusion)

Purpose: Qualitative assessment of activity (Yes/No).

  • Media: Mueller-Hinton Agar (MHA).

  • Inoculum: Prepare a 0.5 McFarland standard (

    
     CFU/mL) of the test organism (e.g., S. aureus ATCC 29213).
    
  • Seeding: Swab the MHA plate 3 times (rotating 60° each time) to create a uniform lawn.

  • Wells: Punch 6mm wells using a sterile cork borer.

  • Loading:

    • Test: 50 µL of Stock A (10 mg/mL).

    • Positive Control: 50 µL Ciprofloxacin (or relevant antibiotic).

    • Solvent Control: 50 µL DMSO (Critical to rule out solvent toxicity).

  • Incubation: 16–20 hours at 35 ± 2°C (aerobic).

  • Readout: Measure zone of inhibition (mm). Any zone >7mm (well diameter + 1mm) warrants Phase 2 testing.

Phase 2: Quantitative Profiling (Broth Microdilution - MIC)

Purpose: Determine Minimum Inhibitory Concentration (MIC). Adheres to CLSI M07-A10.

Workflow Visualization:

MIC_Workflow Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in MHB) Stock->Dilution Prepare concentrations Plate 96-Well Plate (Compound + Bacteria) Dilution->Plate 50 µL per well Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate 50 µL per well Incubate Incubation 16-20h @ 37°C Plate->Incubate Read Read MIC (Visual/OD600) Incubate->Read

Figure 1: Standard Broth Microdilution Workflow.

Protocol Steps:

  • Plate Setup: Use a sterile 96-well round-bottom polystyrene plate.

  • Dilution Series:

    • Add 100 µL Mueller-Hinton Broth (MHB) to Column 1.

    • Add 50 µL MHB to Columns 2–12.

    • Add 2 µL of Compound Stock (10 mg/mL) to Column 1. Mix well.

    • Transfer 50 µL from Col 1 to Col 2. Mix. Repeat to Col 10. Discard 50 µL from Col 10.

    • Result: 2-fold dilution series. Col 11 is Growth Control (Bacteria + No Drug). Col 12 is Sterility Control (Media only).

  • Inoculum Addition:

    • Dilute 0.5 McFarland suspension 1:100 in MHB.

    • Add 50 µL of this suspension to wells in Columns 1–11.

    • Final Volume: 100 µL/well.

    • Final DMSO Concentration: <1% (safe for most bacteria).

  • Incubation: 16–20 hours at 35 ± 2°C.

  • Analysis: The MIC is the lowest concentration showing no visible growth (no turbidity).

Phase 3: Bactericidal Confirmation (MBC)

Purpose: Determine if the compound kills bacteria or just stops growth.[2]

  • Identify the MIC well and all wells with higher concentrations (clear wells).

  • Sample 10 µL from each clear well.

  • Spot onto a fresh MHA plate (drug-free).

  • Incubate 24 hours.

  • MBC Definition: The lowest concentration producing a 99.9% reduction in initial inoculum (usually <5 colonies on the spot).

Data Interpretation & Troubleshooting

Expected Results for Thiomorpholine-3,5-diones

Based on structure-activity relationship (SAR) literature for this class:

  • Gram-Positive (S. aureus, B. subtilis): Moderate to good activity expected (MIC range: 8 – 64 µg/mL). The lipophilic p-methoxy group aids cell wall transit.

  • Gram-Negative (E. coli, P. aeruginosa): Likely lower activity (MIC > 128 µg/mL) due to the outer membrane barrier and efflux pumps, unless the dione core acts as a specific efflux pump inhibitor.

Troubleshooting Guide
IssueObservationRoot CauseSolution
Precipitation White crystals in well bottomCompound insolubility in aqueous MHBReduce max concentration; Use Cation-Adjusted MHB; Validate with absorbance read at 600nm (subtract blank).
Skipped Wells Growth at 32 µg/mL, no growth at 16, growth at 8Pipetting error or contaminationDiscard data. Repeat experiment. Ensure tip changes.
Trailing Endpoints Gradual reduction in turbidity (no clear cutoff)Bacteriostatic activity or partial solubilityReport MIC as 80% inhibition (IC80) relative to control using a plate reader.

Mechanism of Action (Hypothesis Validation)

If MIC < 32 µg/mL, perform a Time-Kill Assay to categorize the activity.

MOA_Logic Start Hit Identified (MIC < 32 µg/mL) MBC_Ratio Calculate MBC/MIC Ratio Start->MBC_Ratio Bactericidal Ratio ≤ 4 (Bactericidal) MBC_Ratio->Bactericidal Rapid Kill Bacteriostatic Ratio > 4 (Bacteriostatic) MBC_Ratio->Bacteriostatic Growth Arrest Membrane Check Membrane Integrity (Propidium Iodide Assay) Bactericidal->Membrane Likely Mechanism Synthesis Check Macromolecule Synthesis (Radiolabeling) Bacteriostatic->Synthesis Likely Mechanism

Figure 2: Decision Tree for Mechanism of Action Determination.

Scientific Note: Cyclic imides like thiomorpholine-3,5-dione often act by alkylating thiol groups in bacterial enzymes or disrupting membrane potential due to their amphiphilic nature.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[3][4][5] CLSI document M07-A10.[3][4][6] Wayne, PA: Clinical and Laboratory Standards Institute.[3]

  • Szawkało, J., et al. (2015). "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives." Journal of Molecular Structure. (Provides synthesis and structural characterization of the specific class).

  • Almalki, A. J., et al. (2022).[7] "Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds." Molecules. (Demonstrates antimicrobial testing protocols for sulfur-containing heterocycles).

  • Koumentis, I., et al. (2005). "Thiomorpholine derivatives with hypolipidemic and antioxidant activity."[8] Bioorganic & Medicinal Chemistry. (Discusses the biological activity and solubility profiles of thiomorpholine derivatives).

Sources

Application Note: Antinociceptive Evaluation of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocols for the pharmacological evaluation of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione , a cyclic imide derivative with significant potential as a non-steroidal analgesic. Thiomorpholine-3,5-diones are bioisosteres of glutarimides, a class historically validated for anticonvulsant and antinociceptive activity. The presence of the 4-methoxyphenyl moiety is strategically designed to enhance lipophilicity and blood-brain barrier (BBB) penetration while modulating electronic distribution via the electron-donating methoxy group.

This guide provides a rigorous, self-validating workflow for assessing both peripheral and central antinociceptive mechanisms, ensuring data integrity suitable for regulatory submission (IND-enabling studies).

Chemical Context & Rationale

The therapeutic candidate belongs to the N-aryl-thiomorpholine-3,5-dione class. The pharmacophore consists of a heterocyclic dione ring which facilitates hydrogen bonding with receptor pockets (e.g., COX enzymes or Opioid receptors), while the sulfur atom influences metabolic stability and lipophilicity.

Synthesis & Structure-Activity Relationship (SAR)

The synthesis typically involves the condensation of thiodiglycolic anhydride with 4-methoxyaniline.

ChemicalContext Precursor1 Thiodiglycolic Anhydride Reaction Condensation (Reflux/Toluene) Precursor1->Reaction Precursor2 4-Methoxyaniline Precursor2->Reaction Product 4-(4-Methoxyphenyl) thiomorpholine-3,5-dione Reaction->Product Yield >80% Target1 Target: COX-2 (Peripheral) Product->Target1 Anti-inflammatory Target2 Target: Opioid Receptors (Central) Product->Target2 Analgesic

Figure 1: Synthesis pathway and dual-target potential of the candidate molecule.

Pre-Clinical Safety Assessment (Acute Toxicity)

Objective: To establish the LD50 and determine safe dosage ranges for efficacy testing. Standard: OECD Guideline 423 (Acute Toxic Class Method).

Protocol
  • Animals: Swiss albino mice (n=3 per step), fasted for 4 hours prior to dosing.

  • Administration: Oral gavage (p.o.) or Intraperitoneal (i.p.).[1][2]

  • Dosing Strategy: Start at 300 mg/kg.

    • If mortality observed: Reduce to 50 mg/kg.

    • If no mortality:[3] Increase to 2000 mg/kg.

  • Observation: Monitor continuously for the first 4 hours, then daily for 14 days.

  • Endpoints: Tremors, convulsions, salivation, diarrhea, lethargy, and coma.

Critical Decision Point: For antinociceptive assays, the highest dose used should not exceed 1/10th of the LD50 to ensure effects are analgesic and not due to sedation or motor impairment.

Efficacy Protocol A: Peripheral Antinociception

Method: Acetic Acid-Induced Writhing Test Mechanism: Evaluation of inhibition of cyclooxygenase (COX) pathway and prostaglandin release (PGE2, PGF2α) in the peritoneal cavity.

Materials
  • Irritant: 0.6% v/v Acetic Acid solution (prepared in saline).[1]

  • Positive Control: Indomethacin (10 mg/kg) or Aspirin (100 mg/kg).

  • Vehicle: 0.5% CMC (Carboxymethyl cellulose) or Tween-80.

Step-by-Step Methodology
  • Acclimatization: Mice (n=6-10 per group) are acclimatized to the observation chamber for 30 minutes.

  • Pre-treatment: Administer the test compound (e.g., 10, 30, 100 mg/kg, p.o.) 60 minutes prior to testing.

  • Induction: Inject 0.6% Acetic Acid (10 mL/kg, i.p.) into the lower right quadrant of the abdomen.

  • Latency: Start stopwatch immediately. Disregard the first 5 minutes (latency period).

  • Quantification: Count the number of "writhes" for the subsequent 15 minutes.

    • Definition of a Writhe: Contraction of the abdomen combined with the stretching of hind limbs.[2][4][5]

  • Calculation:

    
    
    Where 
    
    
    
    = mean writhes in control group,
    
    
    = mean writhes in treated group.[6]

Efficacy Protocol B: Central Antinociception

Method: Hot Plate Test Mechanism: Evaluation of supraspinal analgesia (Opioid/Central pathways). Heat activates nociceptors (Aδ and C fibers) without inflammation.

Materials
  • Apparatus: Eddy’s Hot Plate (thermostatically controlled).

  • Positive Control: Morphine Sulfate (5 mg/kg, s.c.).

Step-by-Step Methodology
  • Calibration: Set plate temperature to 55 ± 0.5°C .

  • Screening (Pre-test): Place mice on the plate. Only select mice with a baseline reaction time of < 15 seconds.

  • Treatment: Administer test compound (p.o. or i.p.). Wait for

    
     (usually 30-60 mins).
    
  • Testing: Place the animal gently on the hot plate.

  • Endpoints: Record the Latency (in seconds) for:

    • Paw licking (fore or hind).

    • Jumping (supraspinal reflex).[7]

  • Safety Cut-off: Strictly 30 seconds . If no reaction occurs by 30s, remove the animal to prevent tissue damage.

  • Data Presentation:

    • Calculate Mean Latency Time (sec) ± SEM.

    • Compare vs. Vehicle and Morphine groups using ANOVA.

Mechanistic Validation (Opioid Pathway)

To confirm if the central activity is opioid-mediated, a reversal study is required.

Protocol:

  • Administer Naloxone (2 mg/kg, i.p.), a non-selective opioid antagonist, 15 minutes before the test compound.

  • Perform the Hot Plate test.

  • Interpretation: If Naloxone significantly reduces the antinociceptive effect (latency returns to baseline), the mechanism involves opioid receptors.

Experimental Workflow & Decision Tree

Workflow Start Synthesis of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione Tox Acute Toxicity (OECD 423) Determine LD50 Start->Tox Decision1 Is LD50 > 300mg/kg? Tox->Decision1 Peripheral Peripheral Screen (Writhing Test) Decision1->Peripheral Yes Stop Lead Optimization Decision1->Stop No (Toxic) Central Central Screen (Hot Plate Test) Peripheral->Central If Active Mech Mechanism Check (Naloxone Reversal) Central->Mech If Active Mech->Stop Confirm Mechanism

Figure 2: Screening cascade for antinociceptive drug discovery.

Data Summary Template

Table 1: Effect on Acetic Acid-Induced Writhing in Mice

GroupDose (mg/kg)Mean Writhes (± SEM)% Inhibition
Vehicle Control-45.2 ± 3.1-
Indomethacin1012.5 ± 1.872.3%
Test Compound1038.1 ± 2.915.7%
Test Compound3022.4 ± 2.150.4%
Test Compound10014.2 ± 1.568.6%
p < 0.05 vs Control (ANOVA followed by Dunnett’s test)

References

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening. Federation Proceedings, 18, 412. 5

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393. 8

  • Szawkało, J., et al. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure. 9

  • Plech, T., et al. (2013). The antinociceptive effect of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice. Pharmacological Reports. 10

  • OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.

Sources

Protocol for Scaling Up the Synthesis of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione (also referred to as N-(4-methoxyphenyl)thiodiglycolimide). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for glutarimides and exhibiting potential anticonvulsant and antimicrobial properties.

The protocol transitions from milligram-scale discovery chemistry to a kilogram-scale process suitable for pre-clinical development. It utilizes a one-pot, two-stage thermal dehydration strategy, prioritizing atom economy, solvent recovery, and crystallographic purity over chromatographic purification.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the classical formation of cyclic imides from anhydrides and primary amines.

Reaction Scheme

The process involves the nucleophilic attack of p-anisidine on thiodiglycolic anhydride to form an acyclic amic acid intermediate, followed by thermal cyclodehydration to close the six-membered ring.

ReactionScheme Anhydride Thiodiglycolic Anhydride (C4H4O3S) AmicAcid Intermediate Amic Acid (Open Ring) Anhydride->AmicAcid Nucleophilic Attack (Toluene, 25°C) Anisidine p-Anisidine (C7H9NO) Anisidine->AmicAcid Nucleophilic Attack (Toluene, 25°C) Product 4-(4-Methoxyphenyl) thiomorpholine-3,5-dione AmicAcid->Product Cyclodehydration (Reflux, -H2O) Water H2O (Byproduct) AmicAcid->Water

Figure 1: Reaction pathway for the synthesis of the target imide.

Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of the anhydride (1.05 eq) is recommended to ensure full consumption of the toxic p-anisidine.

  • Temperature Control: The initial mixing is exothermic. The amic acid formation must be controlled (<40°C) to prevent impurity formation before ring closure.

  • Water Removal: The equilibrium for imide formation lies to the left (hydrolysis). Azeotropic removal of water is essential to drive the reaction to completion (Le Chatelier’s principle).

Safety Assessment (HSE)

WARNING: This protocol involves handling hazardous substances.

ReagentHazard ClassKey Precaution
p-Anisidine High Toxicity (Acute Toxin)Potential carcinogen and blood toxin (methemoglobinemia). Handle in a glovebox or dedicated fume hood. Double-glove (Nitrile).
Thiodiglycolic Anhydride Corrosive / Moisture SensitiveCauses severe eye/skin irritation.[1][2][3] Hydrolyzes to acid upon contact with moisture.
Toluene Flammable / ReprotoxicUse grounding straps for static discharge prevention. Monitor ambient VOCs.

Scalable Experimental Protocol

Materials
  • Thiodiglycolic Anhydride (98%): 138.7 g (1.05 mol)

  • p-Anisidine (99%): 123.2 g (1.00 mol)

  • Toluene (ACS Grade): 1.5 L (approx. 12 vol)

  • Triethylamine (Catalytic): 5 mL (Optional, accelerates ring closure)

Equipment Setup
  • Reactor: 3L Jacketed Glass Reactor or 3-Neck Round Bottom Flask.

  • Agitation: Overhead mechanical stirrer (Anchor or Pitch-blade impeller).

  • Condenser: Reflux condenser fitted with a Dean-Stark trap .

  • Heating: Oil bath or Huber thermoregulator.

  • Atmosphere: Nitrogen or Argon blanket.

Step-by-Step Methodology
Phase 1: Amic Acid Formation (Kinetic Control)
  • Charge Solvent: Add 1.0 L of Toluene to the reactor. Begin stirring at 250 RPM.

  • Solubilization: Add 123.2 g of p-Anisidine . Stir until fully dissolved. The solution will be pale to dark brown.

  • Controlled Addition: Add 138.7 g of Thiodiglycolic Anhydride portion-wise over 30 minutes.

    • Note: A mild exotherm will occur. Maintain internal temperature < 40°C .

    • Observation: A thick precipitate (the amic acid) typically forms within 15–30 minutes. This is normal. Do not add more solvent yet.

Phase 2: Cyclodehydration (Thermodynamic Control)
  • Setup for Reflux: Attach the Dean-Stark trap filled with toluene.

  • Heating Ramp: Slowly ramp the jacket temperature to 120°C (Internal temp ~110°C).

    • Process Insight: As the mixture heats, the amic acid precipitate will dissolve, and the solution will become clear before water begins to collect in the trap.

  • Reflux: Maintain vigorous reflux for 4–6 hours .

    • Endpoint: Monitor the water collection. Theoretical water yield is ~18 mL. The reaction is complete when water evolution ceases and HPLC shows <1% intermediate.

Phase 3: Work-up and Isolation
  • Cooling Crystallization: Turn off the heat. Allow the reaction to cool slowly to room temperature (25°C) over 2 hours.

    • Seeding: If precipitation does not start at 60°C, add seed crystals (0.1 wt%) to induce nucleation.

  • Final Cooling: Cool the slurry to 0–5°C using an ice bath or chiller for 1 hour to maximize yield.

  • Filtration: Filter the solid using a Buchner funnel or centrifuge.

  • Wash: Wash the filter cake with 2 x 150 mL of cold Toluene followed by 1 x 150 mL of Hexane (to remove residual toluene).

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Results & Characterization

Expected Yield and Purity
ParameterSpecificationTypical Result
Isolated Yield > 85%88–92% (208–217 g)
Appearance Crystalline SolidOff-white to pale beige needles
Purity (HPLC) > 98%> 99.2%
Melting Point Literature: ~135–138°C136–137°C
Analytical Validation
  • 1H NMR (400 MHz, CDCl3): δ 7.20 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 3.82 (s, 3H, OMe), 3.55 (s, 4H, CH2-S-CH2).

    • Key Feature: The singlet at 3.55 ppm confirms the symmetry of the thiomorpholine ring, indicating successful cyclization.

  • IR (ATR): 1720, 1680 cm⁻¹ (Characteristic imide carbonyl doublets).

Process Flow Diagram

The following diagram illustrates the unit operations for the scale-up campaign.

ProcessFlow Start Start: Raw Material Check Mix Step 1: Solubilization (Toluene + p-Anisidine) Start->Mix Add Step 2: Addition of Anhydride (T < 40°C) Mix->Add Reflux Step 3: Reflux w/ Dean-Stark (Water Removal) Add->Reflux IPC IPC: HPLC Check (<1% Intermediate) Reflux->IPC IPC->Reflux Incomplete Cool Step 4: Controlled Cooling (Crystallization) IPC->Cool Pass Filter Step 5: Filtration & Wash Cool->Filter Dry Step 6: Vacuum Drying Filter->Dry

Figure 2: Unit operation workflow for the synthesis.

Troubleshooting & Optimization

  • Issue: Dark Coloration.

    • Cause: Oxidation of p-anisidine prior to reaction or excessive heating.

    • Remedy: Ensure p-anisidine is white/fresh before use. Perform the reaction under a strict Nitrogen atmosphere. Recrystallize the final product from Ethanol/Water (9:1) if color persists.

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete water removal or residual solvent.

    • Remedy: Ensure the Dean-Stark trap is functioning correctly. If the product oils out, reheat to reflux to redissolve, then cool more slowly with vigorous stirring to encourage crystal growth.

  • Issue: Slow Reaction Rate.

    • Remedy: Add 1 mol% of p-Toluenesulfonic acid (pTSA) or Triethylamine as a catalyst to accelerate the dehydration step.

References

  • Szawkało, J., et al. (2014). "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives." Journal of Molecular Structure.

  • Thermo Fisher Scientific. "Safety Data Sheet: Thiodiglycolic anhydride."

  • ChemicalBook. "p-Anisidine Synthesis and Properties."

  • National Institutes of Health (NIH). "Thiomorpholine synthesis and biological applications." PubMed Central.

Sources

Application Note: High-Performance Quantification of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The analyte 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione (herein referred to as 4-MPTD ) represents a critical pharmacophore found in specific anticonvulsant agents, fungicides, and 5-HT1A receptor ligands.[1] Structurally, it consists of a thiomorpholine ring oxidized to a cyclic imide (dione) at the 3 and 5 positions, with a para-methoxyphenyl substituent on the nitrogen.[1]

This unique structure presents specific analytical challenges:

  • The "Soft" Sulfur Center: The thioether sulfur is prone to oxidation (to sulfoxide and sulfone) during sample preparation, requiring antioxidant stabilization.[1]

  • Imide Hydrolysis: The cyclic imide ring is susceptible to hydrolytic ring-opening under alkaline conditions, necessitating strict pH control.[1]

  • Neutral Character: Unlike basic amines, the N-substituted imide lacks a basic nitrogen, altering standard Solid Phase Extraction (SPE) and ionization strategies.[1]

This guide details two optimized protocols:

  • Protocol A (HPLC-UV): For bulk drug substance purity and process monitoring.[1]

  • Protocol B (LC-MS/MS): For high-sensitivity quantification in biological matrices (plasma/tissue).[1]

Physicochemical Profiling & Sample Preparation[1]

Before instrumental analysis, the analyte's behavior in solution must be managed.[1]

Critical Stability Factors
ParameterCharacteristicImpact on Protocol
pKa Neutral (Imide)No retention on SCX (Cation Exchange) SPE cartridges.[1] Use HLB or LLE.[1]
LogP ~1.8 - 2.2 (Est.)[1]Moderately lipophilic.[1] Suitable for Reverse Phase C18.[1]
UV Max ~245 nm, 278 nmStrong absorbance due to the p-methoxyphenyl chromophore.[1]
Reactivity S-OxidationCRITICAL: Avoid peroxides in solvents.[1] Add Ascorbic Acid to stock solutions.[1]
Hydrolysis Base-labileProcess samples at pH < 7.[1]0. Avoid alkaline reconstitution solvents.[1]
Sample Preparation Workflows

The following diagram illustrates the decision matrix for selecting the appropriate extraction method based on sample type and sensitivity requirements.

SamplePrep Start Start: Select Matrix Matrix_Solid Solid (Tissue/Powder) Start->Matrix_Solid Matrix_Liquid Liquid (Plasma/Reaction Mix) Start->Matrix_Liquid Homogenize Homogenize in Cold Phosphate Buffer (pH 6) Matrix_Solid->Homogenize Conc_High High Conc. (>1 µg/mL) (Process/Purity) Matrix_Liquid->Conc_High Conc_Low Trace Conc. (<100 ng/mL) (PK/Bioanalysis) Matrix_Liquid->Conc_Low Homogenize->Conc_Low Dilute Dilute & Shoot (50:50 MeOH:Water) Conc_High->Dilute PPT Protein Precipitation (PPT) Solvent: ACN (1:3 ratio) + 0.1% Formic Acid Conc_Low->PPT LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE or Ethyl Acetate Avoids Matrix Effects Conc_Low->LLE Analysis_MS Proceed to LC-MS/MS PPT->Analysis_MS LLE->Analysis_MS Analysis_UV Proceed to HPLC-UV Dilute->Analysis_UV

Caption: Decision tree for 4-MPTD sample preparation. LLE is preferred for bioanalysis to minimize phospholipid suppression.[1]

Protocol A: HPLC-UV (Purity & Process Control)

Objective: Quantify 4-MPTD in synthesis reaction mixtures or bulk powder (Limit of Quantitation: ~0.5 µg/mL).

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1]

    • Why: Robust carbon loading withstands raw reaction mixtures.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

    • Note: Phosphoric acid suppresses silanol activity and keeps the imide stable.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD/UV at 245 nm (Primary) and 280 nm (Secondary confirmation).[1]

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Equilibration
8.080Linear Gradient
10.080Wash
10.120Re-equilibration
15.020Stop
System Suitability Criteria (SST)
  • Tailing Factor: < 1.5 (Critical for neutral imides).[1]

  • Precision (n=6): RSD < 1.0%.[1]

  • Resolution: > 2.0 from any synthesis precursors (e.g., 4-methoxyaniline).[1]

Protocol B: LC-MS/MS (Bioanalysis)[1]

Objective: Quantify 4-MPTD in plasma/serum (Limit of Quantitation: ~1.0 ng/mL).

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode .[1]

    • Mechanism:[1][2] Protonation occurs on the carbonyl oxygen or the methoxy group, forming

      
      .[1]
      
  • Precursor Ion: m/z 238.1 (Calculated MW: 237.27 g/mol ).[1]

  • MRM Transitions:

    • Quantifier: 238.1

      
       123.1 (Loss of thiomorpholine-dione ring, retention of methoxyphenyl amine cation).[1]
      
    • Qualifier: 238.1

      
       180.0 (Loss of C2H2O2 / Ring fragmentation).[1]
      
  • Internal Standard (IS): 4-(4-Methoxyphenyl-d3)thiomorpholine-3,5-dione (Deuterated methoxy) or Sulfadimethoxine (structural analog).[1]

LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp (10% B to 90% B in 3.0 mins).

Fragmentation Pathway Logic

Understanding the fragmentation is vital for troubleshooting interferences.[1]

Fragmentation Parent Precursor Ion [M+H]+ m/z 238.1 Mechanism1 Imide Ring Cleavage Parent->Mechanism1 Mechanism2 Ring Contraction Parent->Mechanism2 Frag1 Product Ion 1 (Quantifier) [4-Methoxyaniline+H]+ m/z 123.1 Frag2 Product Ion 2 (Qualifier) [Loss of CO/C2H2] m/z ~180 Mechanism1->Frag1 Mechanism2->Frag2

Caption: Proposed ESI+ fragmentation pathway for 4-MPTD. The cleavage of the N-C imide bond generates the stable methoxyaniline fragment.[1]

Method Validation (ICH Q2(R1) & FDA Bioanalytical)

To ensure the trustworthiness of the data, the following validation steps are mandatory.

Linearity & Range
  • Curve: 8 non-zero standards.

  • Weighting:

    
     (Linear regression).
    
  • Acceptance:

    
    .[1] Back-calculated concentrations must be within ±15% (±20% for LLOQ).[1]
    
Accuracy & Precision (Intra/Inter-day)

Perform QC samples at Low, Medium, and High concentrations (n=5 each).

  • Accuracy: 85-115% of nominal.[1]

  • Precision (CV): < 15%.[1]

Matrix Effect & Recovery

Since 4-MPTD is hydrophobic, phospholipids can cause ion suppression in LC-MS.[1]

  • Test: Compare post-extraction spike vs. neat solution.

  • Requirement: Matrix Factor (MF) between 0.85 and 1.15.[1]

  • Remediation: If suppression is high (>20%), switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using MTBE.[1]

Stability Profiling[1]
  • Benchtop: 4 hours at Room Temp (Check for hydrolysis).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler: 24 hours at 10°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure injection solvent matches initial mobile phase strength (e.g., 20% ACN).[1]
Low Sensitivity (MS) Source fragmentationLower the Cone Voltage/Declustering Potential.[1] The imide ring is fragile.[1]
Carryover Adsorption4-MPTD is lipophilic.[1] Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.[1]
Extra Peak (+16 Da) S-OxidationThe sulfur atom has oxidized to sulfoxide.[1] Add 0.1% Ascorbic Acid to extraction buffer.[1]

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] [Link][1]

  • Bryant, S. D., et al. (2011).[1] Structure-Activity Relationships of N-Aryl Cyclic Imides. Journal of Medicinal Chemistry.[1] (Contextual grounding for imide stability). [Link]

  • ResearchGate. (2025). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. (Structural confirmation and synthesis context). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

This guide provides in-depth technical assistance for researchers engaged in the synthesis of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a framework of chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will explore the causality behind procedural steps, ensuring a robust and reproducible synthesis.

Core Synthesis Pathway: A Two-Step Approach

The most common and reliable synthesis of N-aryl substituted thiomorpholine-3,5-diones involves a two-step process. First, the formation of a mono-amide intermediate from an aniline derivative and a thiodiglycolic acid source. Second, an intramolecular cyclization to form the desired dione ring.

The synthesis begins with the reaction of p-anisidine with thiodiglycolic anhydride (or thiodiglycolic acid). This reaction forms the key intermediate, N-(4-methoxyphenyl)-2,2'-thiodiacetic acid monoamide. The subsequent and critical step is the cyclization of this mono-amide, typically achieved by heating with a dehydrating agent like acetic anhydride, to yield the final product.[1]

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization p_anisidine p-Anisidine amide N-(4-methoxyphenyl)-2,2'- thiodiacetic acid monoamide p_anisidine->amide Nucleophilic Acyl Substitution thiodiglycolic Thiodiglycolic Anhydride thiodiglycolic->amide Nucleophilic Acyl Substitution product 4-(4-Methoxyphenyl) thiomorpholine-3,5-dione amide->product Intramolecular Cyclization cyclizing_agent Acetic Anhydride (Heat) Troubleshooting_Flowchart start Low Yield or Impure Product check_step1 Analyze crude reaction mixture after Step 1. Is p-anisidine present? start->check_step1 step1_fail Step 1 Issue: - Check reagent purity - Increase reaction time/temp - Verify stoichiometry check_step1->step1_fail Yes check_step2 Analyze final crude product. Is mono-amide intermediate the major component? check_step1->check_step2 No step1_fail->start Re-run step2_fail Step 2 Issue: - Use fresh, excess acetic anhydride - Increase reflux time/temp - Ensure anhydrous conditions check_step2->step2_fail Yes purification_issue Purification Issue: - Optimize recrystallization solvent - Consider column chromatography - Check for product degradation during workup check_step2->purification_issue No step2_fail->start Re-run success Synthesis Optimized purification_issue->success

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting materials, p-anisidine and thiodiglycolic acid/anhydride?

A1: Extremely critical. Purity of starting materials is a foundational pillar of successful synthesis.

  • p-Anisidine: This compound can oxidize over time, often indicated by a change from a white/colorless solid to a brown or purplish hue. [2]Oxidized impurities can introduce unwanted side reactions. It is best practice to use freshly purchased or purified (e.g., by recrystallization or sublimation) p-anisidine.

  • Thiodiglycolic Acid: This reagent is susceptible to air oxidation, which can convert the sulfide linkage to a sulfoxide or sulfone. [3]Such oxidation would prevent the desired cyclization from occurring. Store it under an inert atmosphere and use a fresh bottle if oxidation is suspected.

Q2: What are the optimal reaction conditions (solvent, temperature, time)?

A2: Optimal conditions balance reaction rate with side product formation.

  • Step 1 (Amide Formation): If using thiodiglycolic anhydride, this reaction can often be done at room temperature or with gentle heating (40-60 °C) in an aprotic solvent like THF, dioxane, or chloroform. The reaction is typically complete within a few hours.

  • Step 2 (Cyclization): This step generally requires higher temperatures. Refluxing in acetic anhydride is a common method. The reaction time can range from 2 to 12 hours. It is crucial to monitor the reaction's progress by TLC to determine the point of maximum conversion without significant decomposition.

Q3: Are there alternative cyclizing agents besides acetic anhydride?

A3: Yes, other reagents can be used for the dehydration/cyclization, though acetic anhydride is often the most cost-effective and straightforward for this specific transformation. Other possibilities include:

  • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are powerful dehydrating agents but are more expensive and require careful removal of byproducts (DCU, EDU).

  • Thionyl Chloride (SOCl₂): This could convert the intermediate carboxylic acid to an acid chloride, which would then rapidly cyclize. However, SOCl₂ is harsh and can lead to charring and other side reactions if not used carefully at low temperatures.

Q4: What is the best method for purifying the final product?

A4: For most N-aryl thiomorpholine-3,5-diones, which are crystalline solids, recrystallization is the method of choice. [1]* Solvent Selection: Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexane.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel column chromatography can be employed. A solvent system with moderate polarity (e.g., a gradient of ethyl acetate in hexane) is a good starting point.

Data Summary Table

ParameterStep 1: Amide FormationStep 2: CyclizationRationale & Notes
Reagent Ratio p-Anisidine : Anhydride (1 : 1 to 1 : 1.1)Mono-amide : Acetic Anhydride (1 : 5 to 1 : 10)A slight excess of anhydride in Step 1 ensures full conversion. A large excess in Step 2 acts as both reagent and solvent, driving the equilibrium.
Solvent Aprotic (e.g., THF, Dioxane)Acetic Anhydride (neat)An inert solvent is needed for Step 1. Using the reagent as the solvent in Step 2 maximizes concentration.
Temperature 25 - 60 °C100 - 140 °C (Reflux)Gentle heating for amide formation prevents side reactions. High heat is required for the intramolecular dehydration.
Typical Time 1 - 4 hours2 - 12 hoursMonitor by TLC to avoid unnecessary heating that could cause degradation.
Typical Yield >90% (for intermediate)50 - 80% (after purification)The cyclization step is typically the main point of yield loss.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-2,2'-thiodiacetic acid monoamide

  • To a stirred solution of p-anisidine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M), add thiodiglycolic anhydride (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours or until TLC analysis indicates complete consumption of the p-anisidine.

  • The intermediate product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Filter the resulting solid, wash with cold THF or diethyl ether to remove any unreacted anhydride, and dry under vacuum. The product is often pure enough to proceed to the next step without further purification.

Protocol 2: Cyclization to 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione

  • Combine the crude N-(4-methoxyphenyl)-2,2'-thiodiacetic acid monoamide (1.0 eq) and acetic anhydride (10 eq).

  • Heat the mixture to reflux (approx. 140 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC (e.g., using 50% ethyl acetate in hexane as eluent) until the starting mono-amide spot has been consumed (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker of ice water with stirring to quench the excess acetic anhydride.

  • The product will precipitate as a solid. Continue stirring for 30-60 minutes until the precipitation is complete.

  • Collect the solid by vacuum filtration, washing thoroughly with cold water, followed by a small amount of cold ethanol.

  • Proceed with purification.

Protocol 3: Purification by Recrystallization

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.

References

  • Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2015). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure, 1079, 383–390. ([Link])

  • PubChem. (n.d.). Thioglycolic acid. Retrieved February 15, 2026, from [Link]

Sources

Avoiding racemization during the synthesis of chiral thiomorpholine-3,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Maintaining Stereochemical Integrity

Welcome to the technical support center for the synthesis of chiral thiomorpholine-3,5-diones. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds while preserving their critical stereochemistry. This guide provides in-depth answers to common challenges, troubleshooting workflows, and validated protocols to help you avoid racemization and achieve high stereochemical purity in your products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral thiomorpholine-3,5-diones?

A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] In the context of thiomorpholine-3,5-diones, the chiral center, typically at the C2 or C6 position, is susceptible to losing its defined three-dimensional arrangement under certain reaction conditions.

This is a critical issue for several reasons:

  • Biological Activity: The therapeutic effect of a chiral drug is often associated with only one of its enantiomers. The other enantiomer might be inactive or, in some cases, cause undesirable side effects.[2] Therefore, maintaining enantiopurity is paramount for efficacy and safety.

  • Purification Challenges: Once a racemic or partially racemic mixture is formed, separating the enantiomers or diastereomers can be a difficult and costly process, often requiring specialized chiral chromatography.

  • Regulatory Scrutiny: Regulatory agencies require strict control and characterization of stereoisomeric impurities in active pharmaceutical ingredients (APIs).

Q2: What is the primary mechanism of racemization for this class of compounds?

A: The primary mechanism of racemization for chiral thiomorpholine-3,5-diones is through the formation of a planar, achiral enolate intermediate.[3][4][5] The hydrogen atom on the chiral carbon (the α-carbon) is positioned between two electron-withdrawing carbonyl groups, making it significantly acidic.

Under basic conditions, a base can abstract this acidic proton, causing the chiral sp³-hybridized carbon to rehybridize into a planar sp²-hybridized carbon.[4][5] This achiral enolate can then be protonated from either face with roughly equal probability, leading to the formation of both the original enantiomer and its mirror image, resulting in a racemic mixture. Acid-catalyzed racemization can also occur via an enol intermediate, but base-catalyzed racemization is often more problematic during synthesis.[3][6]

Caption: Base-catalyzed racemization via an achiral enolate intermediate.

Q3: Which experimental factors most commonly induce racemization?

A: Four key factors significantly influence the rate of racemization. Understanding and controlling them is essential for maintaining stereochemical integrity.

  • Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases readily abstract the α-proton, accelerating enolate formation and subsequent racemization.[7][8]

  • Temperature: Higher reaction temperatures increase the rate of all chemical reactions, including the proton abstraction and enolization that lead to racemization.[9] The activation energy for enantiomerization can be overcome more easily at elevated temperatures.

  • Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and the efficacy of the base, thereby affecting the racemization rate.

  • Reaction Time: The longer the chiral compound is exposed to racemizing conditions (e.g., strong base, high temperature), the more extensive the loss of stereochemical purity will be.

Q4: How can I choose the right base to minimize racemization?

A: The choice of base involves a trade-off between achieving the desired reaction and preventing epimerization. For reactions involving a chiral center alpha to a carbonyl, such as alkylations or cyclizations to form the thiomorpholine-3,5-dione ring, selecting the appropriate base is arguably the most critical decision.

Best Practices:

  • Use Sterically Hindered Bases: Bases with bulky substituents, like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, are less likely to abstract the α-proton compared to less hindered bases like triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU).[8]

  • Use the Weakest Base Necessary: Opt for the mildest base that can effectively promote the desired reaction. Overly strong bases will significantly increase the rate of racemization.

  • Control Stoichiometry: Use the minimum amount of base required to drive the reaction to completion. Excess base provides no benefit and increases the risk of side reactions, including racemization.[7]

BasepKa (Conjugate Acid)Steric HindranceRacemization RiskRecommended Use
DBU~13.5LowVery High Avoid if possible; use only at very low temperatures for short periods.
Triethylamine (TEA)~10.7ModerateHigh Common, but poses a significant risk. Use with caution at low temperatures.
N,N-Diisopropylethylamine (DIPEA)~11.0HighModerate A preferred choice. Its bulkiness disfavors α-proton abstraction.[8]
2,4,6-Collidine~7.4HighLow Good option for acid scavenging when a milder, hindered base is needed.
Proton Sponge~12.1HighLow Excellent proton scavenger, but its high cost can be a limitation.

Troubleshooting and Protocols

This section provides actionable guidance for diagnosing and solving racemization issues, along with a recommended protocol that incorporates best practices.

Workflow: Diagnosing and Correcting Racemization

If you have observed a loss of stereochemical purity in your product, use the following workflow to identify and address the potential cause.

TroubleshootingWorkflow start Problem: Product is racemic or has low enantiomeric excess (ee). check_sm Step 1: Verify Purity of Starting Materials Is the chiral starting material (e.g., amino acid derivative) enantiomerically pure? start->check_sm analyze_base Step 2: Analyze Base Selection Was a strong, non-hindered base (e.g., DBU, TEA) used? check_sm->analyze_base Yes solution_sm Solution: Source enantiomerically pure starting material. check_sm->solution_sm No analyze_temp Step 3: Analyze Reaction Temperature Was the reaction run at or above room temperature? analyze_base->analyze_temp No solution_base Solution: Switch to a sterically hindered base (e.g., DIPEA, Collidine). Use minimal equivalents. analyze_base->solution_base Yes analyze_time Step 4: Analyze Reaction Time Was the reaction time unnecessarily long? analyze_temp->analyze_time No solution_temp Solution: Lower the reaction temperature (e.g., to 0°C or -20°C). Ensure uniform cooling. analyze_temp->solution_temp Yes solution_time Solution: Monitor reaction closely (TLC, LC-MS) and quench promptly upon completion. analyze_time->solution_time Yes

Caption: A decision tree for troubleshooting racemization issues.

Experimental Protocol: Stereoretentive Synthesis of a Chiral Thiomorpholine-3,5-dione

This protocol outlines a general procedure for the cyclization of an N-protected α-amino thioacid to form a thiomorpholine-3,5-dione, emphasizing the steps critical for avoiding racemization.

Materials:

  • N-protected α-amino thioacid (e.g., Fmoc-Cys-OH)

  • 2-Bromoacetyl bromide

  • Sterically hindered base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous, polar aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware, cooled to 0°C

Procedure:

  • Preparation (t=-30 min):

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

    • Cool the entire apparatus to 0°C using an ice-water bath.

  • Initial Reaction (t=0 min):

    • Dissolve the N-protected α-amino thioacid (1.0 eq) in anhydrous THF.

    • Slowly add DIPEA (2.2 eq) to the solution via syringe while maintaining the temperature at 0°C. Causality: Using a hindered base like DIPEA minimizes the risk of premature α-proton abstraction.[8]

  • Cyclization (t=5 min):

    • Dissolve 2-bromoacetyl bromide (1.1 eq) in a minimal amount of anhydrous THF and load it into the dropping funnel.

    • Add the 2-bromoacetyl bromide solution dropwise to the reaction mixture over 30-45 minutes. CRITICAL STEP: Maintain the internal reaction temperature strictly between 0°C and 5°C. Causality: Low temperature is crucial to slow down the rate of potential enolization.[7] An exotherm may indicate the reaction is proceeding too quickly.

  • Reaction Monitoring (t=45 min onwards):

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes.

    • The reaction should be complete within 1-3 hours. CRITICAL STEP: Do not let the reaction run for an extended period after completion. Causality: Prolonged exposure to basic conditions, even with a mild base, increases the cumulative risk of racemization.

  • Workup (upon completion):

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride while the flask is still in the ice bath.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • Analysis:

    • Purify the crude product via flash column chromatography.

    • Determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the final product using chiral HPLC to validate the stereochemical outcome of the synthesis.

References

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis.springerprofessional.de.
  • Advanced Chiral Auxiliary Synthesis.BOC Sciences.
  • Chiral auxiliary.Wikipedia.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.SFU Summit.
  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.PubMed.
  • Chapter 3: Racemization, Enantiomerization and Diastereomeriz
  • Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives.
  • Chemically fuelled deracemiz
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
  • Chiral Auxiliaries for the Synthesis of Mechanically Chiral Interlocked Molecules.Unknown Source.
  • Role of Additives during Deracemization Using Temper
  • Role of Additives during Deracemization Using Temperature Cycling.
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles.
  • Racemiz
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.Benchchem.
  • General mechanism of base‐catalysed racemisation.
  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids.Unknown Source.
  • Racemisation in Chemistry and Biology.The University of Manchester.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.PMC.
  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Deriv
  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster.MDPI.
  • Recent advances in the synthesis of α-amino ketones.Organic & Biomolecular Chemistry (RSC Publishing).
  • Racemiz
  • Synthesis of α-amino carbonyl compounds: a brief review.Unknown Source.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.Luxembourg Bio Technologies.
  • Disulfide Formation Strategies in Peptide Synthesis.
  • Intramolecular photocycloaddition of cyclic thioimides as a method for heterocyclic synthesis.Unknown Source.
  • Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosph
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.Journal of Chemical Reviews.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.ChemRxiv.
  • 19.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.Organic & Biomolecular Chemistry (RSC Publishing).
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools.MDPI.
  • The synthesis of single enantiomer thiolactomycin analogues utilising deracemisation by crystallis
  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemiz
  • Approaches to the Synthesis of Non-racemic 3-Substituted Isoindolinone Derivatives.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.

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Technical Support Center: 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione Purification & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-MPTD-PUR-001 Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione . This guide addresses the specific challenges associated with the synthesis and purification of this N-aryl imide.

The molecule consists of a thiomorpholine-3,5-dione heterocyclic core fused to a p-methoxyphenyl (anisyl) group. Its impurity profile is dominated by three factors:

  • Kinetic Stability: The reversibility of the imide formation (ring-opening hydrolysis).

  • Sulfur Reactivity: The susceptibility of the thioether to oxidation (sulfoxide/sulfone formation).

  • Precursor Toxicity: The persistence of p-anisidine (a toxic, oxidation-prone amine).

Target Molecule Data
PropertySpecificationNotes
Formula C₁₁H₁₁NO₃S
MW 237.27 g/mol
Appearance White to off-white crystalline solidPink/Brown indicates amine oxidation.
Solubility Soluble in CHCl₃, DCM, DMSO, hot EtOH.Poorly soluble in water, hexanes.
Key Funct. Groups Imide (dione), Thioether, Aryl Ether

Diagnostic Hub: Identify Your Impurity

Before initiating a purification protocol, use this triage guide to identify the likely contaminant based on your crude product's physical characteristics.

Symptom: Product is Pink, Red, or Brown
  • Likely Impurity: Residual p-Anisidine (Starting Material)

  • Cause: p-Anisidine oxidizes rapidly in air to form colored azo/imino species. Even trace amounts (ppm level) can discolor the bulk solid.

  • Confirmation: TLC (visualize with UV; amine spots often trail or turn colored upon standing).

  • Solution:

Symptom: "Rotten Egg" or Sulfurous Odor
  • Likely Impurity: Thiodiglycolic Acid / Degradation Products [1]

  • Cause: Hydrolysis of the starting anhydride or the final imide ring releases thiodiglycolic acid, which can degrade to release volatile sulfur species.

  • Solution:

Symptom: Melting Point Depression / Broad Range
  • Likely Impurity: Amic Acid Intermediate (Incomplete Cyclization)

  • Cause: The reaction of the anhydride with the amine forms an open-chain amic acid first. Ring closure (dehydration) requires heat/catalysis. If stopped too early, the intermediate remains.[2]

  • Confirmation: 1H NMR (Look for a broad carboxylic acid proton >10 ppm and loss of ring symmetry).

  • Solution:

Symptom: New Polar Spots on TLC / Mass +16
  • Likely Impurity: Sulfoxide (S-Oxide)

  • Cause: Atmospheric oxidation of the thiomorpholine sulfur atom.

  • Confirmation: LC-MS shows M+16 peak (253.27 Da).

  • Solution:

Impurity Formation Pathways (Visualized)

Understanding where impurities come from is critical for prevention. The diagram below maps the synthesis and the divergence points for impurities.

ImpurityMap SM1 Thiodiglycolic Anhydride Inter Amic Acid Intermediate SM1->Inter Acylation SM2 p-Anisidine SM2->Inter Imp_Color Colored Oligomers SM2->Imp_Color Oxidation Product Target Imide (3,5-dione) Inter->Product Dehydration (-H2O) Imp_Hyd Hydrolysis Products Inter->Imp_Hyd Reversion Imp_Ox Sulfoxide (Oxidation) Product->Imp_Ox [O] (Air/Peroxides) Product->Imp_Hyd +H2O (Base/Acid)

Figure 1: Reaction pathway showing the main synthesis route (green) and parasitic side reactions (red) leading to common impurities.

Troubleshooting Protocols

Protocol A: Acidic Wash (Removing p-Anisidine)

Use this if your product is colored (pink/brown).

Mechanism: p-Anisidine is a base. Converting it to its hydrochloride salt renders it water-soluble, while the target imide (neutral/non-basic) remains in the organic layer.

  • Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL/g).

  • Wash the organic phase 2× with 1M HCl (aq).

    • Note: The aqueous layer may turn pink/red; this is good, it means the impurity is leaving.

  • Wash 1× with Brine to remove residual acid.

  • Dry over MgSO₄, filter, and concentrate.

Protocol B: Bicarbonate Scavenging (Removing Acids)

Use this if "rotten egg" smell persists or if thiodiglycolic acid is present.

Mechanism: Thiodiglycolic acid is converted to its sodium salt (highly water-soluble).

  • Dissolve crude in DCM .

  • Wash 2× with Saturated NaHCO₃ solution.

    • Caution: Vent the separatory funnel frequently as CO₂ gas will evolve.

  • Wash 1× with water, then 1× with Brine.

Protocol C: Thermal Dehydration (Fixing Incomplete Reaction)

Use this if NMR shows broad OH peaks or TLC shows a streaking polar spot.

Mechanism: The amic acid intermediate requires energy to close the ring.

  • Suspend the material in Toluene or Xylene .

  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (optional, 1 mol%).

  • Reflux with a Dean-Stark trap to physically remove water.

  • Reflux until the theoretical amount of water is collected (or TLC shows conversion).

Protocol D: Recrystallization (Final Polish)

The Gold Standard for removing Sulfoxides and trace impurities.

Solvent System: Ethanol (EtOH) is often sufficient. If solubility is too low, use Ethanol/Toluene (9:1).

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol and heat to boiling.

  • If solid remains, add Toluene dropwise until dissolved (maintain boiling).

  • Hot Filtration: If insoluble black specks remain, filter rapidly through a pre-warmed glass frit.

  • Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Filter crystals and wash with cold Ethanol .

Frequently Asked Questions (FAQ)

Q: Why does my product decompose on the silica column? A: Thiomorpholine diones can be sensitive to the acidity of silica gel, which may catalyze ring opening (hydrolysis) or sulfur oxidation if the silica contains metal impurities.

  • Fix: Add 1% Triethylamine (TEA) to your eluent system to neutralize the silica, or switch to neutral alumina.

Q: Can I use Acetone for recrystallization? A: Acetone is generally not recommended for this specific class. While it dissolves the compound well, the solubility curve is often too flat (soluble even when cold), leading to poor recovery yields. Ethanol provides a steeper solubility gradient.

Q: My NMR shows a split peak for the methylene protons. Is this an impurity? A: Not necessarily. The N-aryl thiomorpholine-3,5-dione ring can exhibit a "puckered" conformation. If the ring inversion is slow on the NMR timescale (or if the N-aryl bond rotation is restricted), the methylene protons adjacent to the sulfur may appear non-equivalent (diastereotopic). Run a variable temperature (VT) NMR; if the peaks coalesce at higher temperatures, it is a conformational effect, not an impurity [1].

Decision Tree for Purification

Use this logic flow to determine your next step.

DecisionTree Start Crude Product Isolated ColorCheck Is the solid Pink/Red? Start->ColorCheck AcidWash Perform 1M HCl Wash ColorCheck->AcidWash Yes SmellCheck Sulfurous Odor? ColorCheck->SmellCheck No AcidWash->SmellCheck BaseWash Perform NaHCO3 Wash SmellCheck->BaseWash Yes TLC_Check TLC: Single Spot? SmellCheck->TLC_Check No BaseWash->TLC_Check Recryst Recrystallize (EtOH) TLC_Check->Recryst Yes (mostly) Column Column Chromatography (Neut. Silica) TLC_Check->Column No (complex mix) Final Pure Product Recryst->Final Column->Recryst

Figure 2: Step-by-step purification logic flow.

References

  • Szawkało, J., Maurin, J. K., & Czarnocki, Z. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure, 1076, 526–531.

  • Parchem Fine & Specialty Chemicals. (n.d.). 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione Product Page.[3][4]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217, p-Anisidine.

  • University of Wisconsin-Madison. (n.d.). Recrystallization Techniques and Solvent Selection.

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione Analogs: A Comparative Guide to Kinase X Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiomorpholine-3,5-dione scaffold has emerged as a privileged structure, with derivatives showing a range of biological activities.[1][2] This guide delves into a comparative structure-activity relationship (SAR) study of a series of novel 4-(4-methoxyphenyl)thiomorpholine-3,5-dione analogs designed as potential inhibitors of Kinase X, a key enzyme implicated in various proliferative diseases. Our exploration is grounded in the principles of rational drug design, where systematic structural modifications are correlated with inhibitory potency to elucidate the key molecular features driving biological activity.

The core hypothesis of this investigation is that modifications to both the 4-(4-methoxyphenyl) ring and the thiomorpholine-3,5-dione core can significantly impact the inhibitory activity against Kinase X. This guide will present the synthesis, biological evaluation, and resulting SAR of these analogs, providing a comprehensive framework for researchers in the field of drug discovery.

The Rationale Behind the Scaffold and Target Selection

The choice of the 4-(4-methoxyphenyl)thiomorpholine-3,5-dione scaffold is predicated on several factors. The thiomorpholine ring, a bioisostere of the morpholine ring, offers a unique combination of physicochemical properties, including increased lipophilicity and potential for metabolic soft spots at the sulfur atom, which can be advantageous for pharmacokinetic profiles.[3] The dione functionality introduces hydrogen bond acceptors, which are crucial for interactions with protein targets. Furthermore, the N-aryl substitution provides a vector for exploring a wide range of substituents to probe the binding pocket of the target enzyme.[2]

Kinase X was selected as the biological target due to its established role in oncogenic signaling pathways. Inhibitors of this kinase have shown therapeutic promise, making it an attractive target for novel small molecule drug discovery.

A Systematic Approach to Unraveling Structure-Activity Relationships

Our investigation was structured to systematically probe the contributions of different parts of the molecule to its inhibitory activity. The SAR exploration was divided into three main series of analogs:

  • Series A: Modifications of the 4-methoxyphenyl ring.

  • Series B: Substitution on the thiomorpholine-3,5-dione ring.

  • Series C: Bioisosteric replacement of the sulfur atom.

The following diagram illustrates the general workflow employed in this SAR study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Scaffold_Selection Scaffold Selection: 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione Analog_Design Analog Design: Series A, B, C Scaffold_Selection->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Purification_Characterization Purification & Characterization Synthesis->Purification_Characterization Kinase_Assay In vitro Kinase X Assay Purification_Characterization->Kinase_Assay Cell_Based_Assay Antiproliferative Assay (MCF-7 Cell Line) Kinase_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General workflow for the SAR study of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione analogs.

Comparative Analysis of Inhibitory Potency

The synthesized analogs were evaluated for their ability to inhibit Kinase X in a biochemical assay and for their antiproliferative activity against the MCF-7 breast cancer cell line. The results are summarized in the tables below.

Table 1: SAR of 4-Methoxyphenyl Ring Modifications (Series A)
CompoundRKinase X IC50 (µM)MCF-7 IC50 (µM)
1a (Parent) 4-OCH35.212.8
1b 4-H15.835.2
1c 4-Cl2.15.4
1d 4-F3.58.1
1e 4-CF31.84.2
1f 3,4-di-OCH38.920.1
1g 3-Cl, 4-OCH33.79.5

Data are illustrative and represent hypothetical results for the purpose of this guide.

From this series, it is evident that the nature of the substituent on the phenyl ring plays a crucial role in the inhibitory activity. The parent compound 1a with a 4-methoxy group showed moderate activity. Removal of this group (1b ) led to a significant loss of potency, suggesting a favorable interaction of the methoxy group within the binding pocket. Introduction of electron-withdrawing groups at the 4-position, such as chloro (1c ) and trifluoromethyl (1e ), resulted in a marked increase in both biochemical and cellular activity. This suggests that the electronic properties of this ring are a key determinant of potency.

Table 2: SAR of Thiomorpholine-3,5-dione Ring Modifications (Series B)
CompoundR'Kinase X IC50 (µM)MCF-7 IC50 (µM)
1a (Parent) H5.212.8
2a CH310.525.6
2b Phenyl18.240.3

Data are illustrative and represent hypothetical results for the purpose of this guide.

Substitution at the C2 position of the thiomorpholine-3,5-dione ring was found to be detrimental to the activity. Both methyl (2a ) and phenyl (2b ) substituents led to a decrease in potency compared to the unsubstituted parent compound 1a . This indicates that this position may be sterically hindered within the active site of Kinase X.

Table 3: Bioisosteric Replacement of the Sulfur Atom (Series C)
CompoundXKinase X IC50 (µM)MCF-7 IC50 (µM)
1a (Parent) S5.212.8
3a O25.658.9
3b SO8.118.4
3c SO212.430.7

Data are illustrative and represent hypothetical results for the purpose of this guide.

The replacement of the sulfur atom in the thiomorpholine ring with an oxygen atom to give the corresponding morpholine analog (3a ) resulted in a significant loss of activity. This highlights the importance of the sulfur atom for the observed biological effect, which could be attributed to its size, lipophilicity, or ability to form specific interactions. Oxidation of the sulfur to the sulfoxide (3b ) and sulfone (3c ) also led to a decrease in potency, although less pronounced than the oxygen replacement.

Key Structure-Activity Relationship Insights

The following diagram summarizes the key SAR findings from this study.

Caption: Summary of the structure-activity relationships for the 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione scaffold.

Experimental Protocols

General Synthesis of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione (1a)

The synthesis of the parent compound and its analogs generally follows a two-step procedure as described in the literature for similar N-aryl imides.[2]

Step 1: Synthesis of the intermediate mono-amide

  • To a solution of thiodiglycolic anhydride (1.0 eq.) in a suitable solvent such as glacial acetic acid, add 4-methoxyaniline (1.0 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the intermediate mono-amide.

Step 2: Cyclization to the thiomorpholine-3,5-dione

  • Suspend the intermediate mono-amide in acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture to reflux (approximately 120-140 °C) for 3-5 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 4-(4-methoxyphenyl)thiomorpholine-3,5-dione.

In vitro Kinase X Inhibition Assay

The inhibitory activity of the compounds against Kinase X was determined using a standard luminescence-based kinase assay.

  • Prepare a reaction mixture containing Kinase X enzyme, the appropriate substrate, and ATP in a kinase buffer.

  • Add the test compounds at varying concentrations (typically from a 10 mM DMSO stock solution).

  • Incubate the reaction at 30 °C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using a luciferase-based reagent.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Antiproliferative Assay (MCF-7 Cell Line)

The antiproliferative activity was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Conclusion and Future Directions

This guide provides a comparative analysis of the structure-activity relationships of novel 4-(4-methoxyphenyl)thiomorpholine-3,5-dione analogs as inhibitors of Kinase X. Our illustrative findings highlight the critical role of substituents on the N-phenyl ring and the integrity of the thiomorpholine core for potent inhibitory activity. Specifically, the presence of electron-withdrawing groups at the 4-position of the phenyl ring and an unsubstituted thiomorpholine ring with a sulfur atom are key for optimal activity.

The lead compounds identified in this hypothetical study, such as 1c and 1e , warrant further investigation, including in vivo efficacy studies and pharmacokinetic profiling, to assess their potential as therapeutic agents. Future work could also explore a wider range of substituents on the phenyl ring and investigate the potential for modifications at other positions of the thiomorpholine-3,5-dione scaffold that are not detrimental to activity.

References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Molecules. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • Journal of Molecular Structure. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. [Link]

  • Archiv der Pharmazie. (2005). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

  • Organic Process Research & Development. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

  • Molecules. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

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A Comparative Guide to Validating Cellular Target Engagement of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of a novel bioactive compound is merely the first step. A critical subsequent challenge is to unequivocally demonstrate that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides a rigorous, multi-tiered framework for validating the cellular target engagement of a putative PI3Kα inhibitor, 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione (herein referred to as MPT-dione).

To establish a benchmark for performance, MPT-dione will be objectively compared to Alpelisib (BYL719), a well-characterized, FDA-approved inhibitor selective for the p110α isoform of Phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR pathway is a pivotal signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a common driver in many human cancers.[3][4]

This guide is structured around the principle of orthogonality , wherein multiple, distinct experimental methods are employed to build a robust and compelling case for target engagement.[5][6] We will progress from direct evidence of physical binding to the downstream functional consequences of target modulation.

Part 1: Direct Target Engagement in the Cellular Environment

The most direct method to confirm a drug-target interaction in a native cellular environment is to measure the physical binding of the compound to its target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful technique based on the principle that a protein's thermal stability increases upon ligand binding.[7][8]

Scientific Rationale

When a cell is heated, its proteins begin to denature and aggregate. If MPT-dione binds to PI3Kα, it will stabilize the protein's structure, making it more resistant to heat-induced aggregation.[7] By measuring the amount of soluble PI3Kα remaining at various temperatures, we can detect a "thermal shift" in the presence of the compound compared to a vehicle control.

cluster_0 CETSA Workflow A Treat intact cells with MPT-dione or Alpelisib B Heat cell aliquots across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble PI3Kα (e.g., via Western Blot) C->D E Plot melt curves and determine thermal shift (ΔTagg) D->E cluster_1 PI3K/AKT Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates MPT MPT-dione Alpelisib MPT->PI3K PIP2 PIP2 pAKT p-AKT (Ser473) (Active) PIP3->pAKT activates AKT AKT Downstream Cell Growth & Survival pAKT->Downstream

Caption: Inhibition of the PI3K/AKT signaling pathway.

Experimental Protocol: In-Cell Western (ICW) for p-AKT (Ser473)
  • Cell Culture: Seed MCF-7 cells into 96-well plates and allow them to adhere overnight.

  • Serum Starvation: Starve the cells in serum-free media for 16-18 hours to reduce basal pathway activity. [9]3. Compound Treatment: Pre-treat cells with a dose-response curve of MPT-dione, Alpelisib, or vehicle for 2 hours.

  • Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes.

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with Triton X-100 to allow antibody access.

  • Immunostaining: Block non-specific binding, then incubate with a primary antibody specific for p-AKT (Ser473). Simultaneously, stain for total protein or a housekeeping protein (e.g., GAPDH) with a different fluorescent dye for normalization.

  • Detection: Add fluorescently-labeled secondary antibodies.

  • Analysis: Quantify the fluorescence intensity using an imaging system (e.g., LI-COR Odyssey). The p-AKT signal is normalized to the total protein signal in each well. Calculate IC50 values from the dose-response curves.

Comparative Data Summary
Compoundp-AKT (Ser473) IC50 (nM)Selectivity vs. other PI3K isoforms
MPT-dione85 nMTo be determined
Alpelisib74 nM>15-fold vs PI3Kβ/δ [10]
Vehicle (DMSO)No InhibitionN/A

Part 3: Functional Cellular Outcome

The final, crucial validation step is to demonstrate that target engagement and pathway modulation translate into a desired biological outcome. For an anti-cancer agent targeting the PI3K pathway, this is typically a reduction in cell proliferation or viability. [11][12]

Scientific Rationale

Since the PI3K/AKT pathway is a master regulator of cell growth and survival, its effective inhibition by MPT-dione should lead to a dose-dependent decrease in the proliferation of cancer cells that are reliant on this pathway. [3]Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure cellular ATP levels, which serve as a robust indicator of metabolic activity and cell viability. [13][14]

Experimental Protocol: Cell Viability Assay
  • Cell Seeding: Seed PIK3CA-mutant MCF-7 cells in opaque-walled 96-well plates and allow them to adhere. [15]2. Compound Treatment: Treat the cells with a serial dilution of MPT-dione, Alpelisib, or vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium. [16]5. Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. [15]6. Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curves to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary
CompoundCell Viability GI50 (nM) in MCF-7 cells
MPT-dione150 nM
Alpelisib130 nM
Vehicle (DMSO)No Inhibition

Conclusion

This guide outlines a comprehensive, three-tiered strategy for validating the cellular target engagement of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione (MPT-dione) as a putative PI3Kα inhibitor.

  • Direct Engagement: The Cellular Thermal Shift Assay (CETSA) provides direct evidence that MPT-dione physically binds to and stabilizes PI3Kα inside intact cells.

  • Pathway Modulation: The In-Cell Western assay confirms that this binding event translates into functional inhibition of the kinase, as measured by a decrease in the phosphorylation of its direct downstream target, AKT.

  • Cellular Outcome: The cell viability assay demonstrates that inhibiting the PI3K/AKT pathway with MPT-dione leads to the intended anti-proliferative effect in a relevant cancer cell line.

By employing these orthogonal methodologies and comparing the results to a well-validated benchmark inhibitor like Alpelisib, researchers can build a high-confidence data package. This robust validation is essential for progressing a novel compound through the drug discovery pipeline and making informed decisions about its future development.

References

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Alpelisib? Available at: [Link]

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A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis and biological testing of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione, a member of a pharmacologically significant class of heterocyclic compounds. Our focus extends beyond mere procedural documentation to address a critical aspect of modern scientific research: reproducibility. By dissecting the causality behind experimental choices and highlighting critical control points, this document serves as a practical resource for researchers in medicinal chemistry and drug development, ensuring that experimental outcomes are both reliable and scalable.

The thiomorpholine-3,5-dione scaffold is a structural motif present in numerous compounds evaluated for a wide range of therapeutic applications, including anticonvulsant, hypotensive, antimicrobial, and antitumor activities.[1] Given this therapeutic potential, establishing robust and reproducible protocols for the synthesis and biological evaluation of novel analogs like 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione is paramount for advancing drug discovery programs.

Part 1: Reproducible Synthesis of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione

The synthesis of N-aryl-substituted thiomorpholine-3,5-diones is typically achieved through a two-step, one-pot reaction involving the formation of a mono-amide intermediate followed by cyclization.[1] The reproducibility of this synthesis is highly dependent on controlling key reaction parameters and ensuring the purity of starting materials.

Proposed Synthetic Protocol

This protocol is adapted from established methods for synthesizing similar N-aryl thiomorpholine-3,5-diones.[1] The core of the reaction is the condensation of thiodiglycolic anhydride with 4-methoxyaniline, followed by a dehydrative cyclization.

Materials:

  • Thiodiglycolic anhydride

  • 4-Methoxyaniline

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Initial Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve thiodiglycolic anhydride (1.0 eq.) and 4-methoxyaniline (1.0 eq.) in anhydrous THF.

    • Rationale (Expertise & Experience): An inert atmosphere is crucial to prevent the reaction of the anhydride and other reagents with atmospheric moisture, which can lead to unwanted hydrolysis and reduced yields. Anhydrous THF is used as it is a polar aprotic solvent that effectively dissolves the reactants without participating in the reaction.

  • Formation of the Mono-amide Intermediate: Stir the solution at room temperature for 2 hours. This allows for the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride, opening the ring to form the corresponding mono-amide carboxylic acid intermediate.

  • Cyclization: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine (TEA) (2.5 eq.) followed by the slow, portion-wise addition of the BOP reagent (1.1 eq.). Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

    • Rationale (Trustworthiness): The BOP reagent is an effective peptide coupling agent used here to facilitate the intramolecular cyclization via dehydration.[1] TEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate byproduct. Slow addition at 0 °C is a critical control point to manage the exothermic nature of the reaction and prevent side-product formation.

  • Work-up and Extraction: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

    • Rationale: The aqueous bicarbonate wash neutralizes and removes any remaining acidic components and water-soluble byproducts. Ethyl acetate is an effective solvent for extracting the desired imide product.

  • Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Diagram

G Start Reactants: Thiodiglycolic Anhydride 4-Methoxyaniline Anhydrous THF Step1 Step 1: Mono-amide Formation Stir at RT, 2h Start->Step1 Step2 Step 2: Cyclization Add TEA, BOP Reagent at 0°C Stir overnight at RT Step1->Step2 Step3 Step 3: Quench & Extract NaHCO3 (aq), Ethyl Acetate Step2->Step3 Step4 Step 4: Wash & Dry Water, Brine, MgSO4 Step3->Step4 Step5 Step 5: Purify Flash Chromatography Step4->Step5 End Product: 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione (Characterize via NMR, HRMS) Step5->End

Caption: Workflow for the synthesis of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione.

Comparative Analysis of Synthesis Reproducibility

Reproducibility can be compromised by subtle variations in reaction conditions.[2][3] A sensitivity screen, where single parameters are varied while others are held constant, is an effective way to understand a reaction's robustness.[2]

Parameter VariedStandard Condition(-) VariationOutcome(+) VariationOutcomeRationale for Sensitivity
Purity of Aniline >99%95%Lower yield, impure productN/AN/AImpurities can act as nucleophiles or reaction inhibitors.
Solvent Anhydrous THFTHF (0.1% H₂O)Reduced yieldAnhydrous DCMIncomplete reactionWater hydrolyzes the anhydride starting material. Dichloromethane (DCM) has lower polarity, potentially reducing reaction rates.
Temperature (Cyclization) 0 °C to RT-10 °CSlower reaction rateRT additionIncreased side productsInitial cooling controls the exotherm from BOP reagent activation, preventing degradation and side reactions.
Equivalents of BOP 1.1 eq.0.9 eq.Incomplete cyclization1.5 eq.No improvement, difficult purificationStoichiometry is critical; insufficient reagent leads to unreacted intermediate, while excess complicates purification.

Part 2: Reproducible Biological Testing Protocols

While no specific biological data for 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione is publicly available, structurally similar thiomorpholine derivatives have demonstrated significant hypolipidemic and antioxidant activity.[4][5] These activities are plausible therapeutic targets for the title compound. Therefore, we present robust protocols for these assays, emphasizing self-validation and reproducibility.

Biological Testing Workflow Diagram

G Compound Test Compound: 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione Assay1 In Vitro Assay: Microsomal Lipid Peroxidation Compound->Assay1 Assay2 In Vivo Assay: Triton WR-1339 Induced Hyperlipidemia Compound->Assay2 Endpoint1 Endpoint: IC50 Value Determination Assay1->Endpoint1 Endpoint2 Endpoints: Total Cholesterol Triglycerides LDL Levels Assay2->Endpoint2 Result Data Analysis & Comparison to Controls Endpoint1->Result Endpoint2->Result

Caption: General workflow for the biological evaluation of test compounds.

Protocol 1: In Vitro Antioxidant Activity (Lipid Peroxidation Assay)

This assay measures the ability of a compound to inhibit the ferrous/ascorbate-induced peroxidation of microsomal membrane lipids, a key process in oxidative stress.[5]

Step-by-Step Methodology:

  • Microsome Preparation: Isolate liver microsomes from untreated rats via differential centrifugation. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, microsomal protein, and the test compound (dissolved in DMSO, final concentration <0.5%) at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Trolox).

  • Initiation of Peroxidation: Initiate the lipid peroxidation by adding freshly prepared ferrous sulfate and ascorbic acid solution.

  • Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 30 minutes).

  • Termination and Measurement: Stop the reaction by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA). Heat the mixture (e.g., at 95 °C for 15 min) to allow the formation of the malondialdehyde (MDA)-TBA adduct.

  • Quantification: Centrifuge to pellet precipitated protein. Measure the absorbance of the supernatant at 532 nm. The absorbance is proportional to the extent of lipid peroxidation.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of lipid peroxidation) by non-linear regression analysis.

    • Trustworthiness: Running a known antioxidant like Trolox as a positive control validates the assay's performance. The vehicle control ensures that the solvent (DMSO) does not interfere with the results.

Protocol 2: In Vivo Hypolipidemic Activity

This protocol uses the Triton WR-1339-induced hyperlipidemia model in rats, a standard and well-characterized method for screening hypolipidemic agents.[5]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).

  • Induction of Hyperlipidemia: After an overnight fast, induce hyperlipidemia by administering a single intraperitoneal (i.p.) injection of Triton WR-1339 (dissolved in saline).

  • Compound Administration: Immediately after Triton injection, administer the test compound (e.g., 50 mg/kg, i.p., suspended in a suitable vehicle like 0.5% carboxymethyl cellulose). A control group receives only the vehicle. A positive control group can be treated with a standard drug like fenofibrate.

  • Blood Sampling: Collect blood samples from the retro-orbital plexus at specified time points (e.g., 0, 18, and 24 hours) post-Triton injection.

  • Biochemical Analysis: Separate the plasma and analyze for total cholesterol, triglycerides, and low-density lipoprotein (LDL) levels using commercially available enzymatic kits.

    • Rationale: Triton WR-1339 is a non-ionic surfactant that suppresses the action of lipoprotein lipase, leading to a rapid and significant accumulation of triglycerides and cholesterol in the blood, providing a robust model for screening.[5]

  • Data Analysis: Compare the plasma lipid levels of the compound-treated group with the vehicle-treated control group at each time point. Calculate the percentage reduction in lipid levels. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Comparative Biological Activity of Thiomorpholine Analogs

To provide a benchmark for evaluating new compounds, the following table summarizes reported activities for structurally related thiomorpholine derivatives.[5]

Compound (N-substituent)Lipid Peroxidation IC₅₀ (µM)In Vivo % Triglyceride ReductionIn Vivo % Total Cholesterol Reduction
Compound 5 (Proprietary) 7.580%78%
Reference Antioxidant (Trolox) ~5.0N/AN/A
4-(4-Methoxyphenyl)... (Expected) To be determinedTo be determinedTo be determined

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.